7-Fluoroquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCORZHJVTZIZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426989 | |
| Record name | 7-Fluoroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-57-3 | |
| Record name | 7-Fluoroquinazolin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-FLUOROQUINAZOLIN-4(3H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 7-Fluoroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] This guide delves into the fundamental properties of a key derivative, 7-Fluoroquinazolin-4(3H)-one, a versatile building block in the synthesis of targeted therapeutics, particularly in oncology.[2][3] The strategic incorporation of a fluorine atom at the 7-position significantly influences the molecule's electronic properties, metabolic stability, and bioavailability, making it a subject of considerable interest in drug discovery. This document provides an in-depth analysis of its physicochemical characteristics, spectroscopic profile, and a validated synthetic protocol, offering a comprehensive resource for researchers in the field.
Physicochemical and Basic Properties
This compound is a solid, off-white powder at room temperature. The introduction of the fluorine atom, a highly electronegative element, at the 7-position of the quinazolinone core imparts unique properties that are highly advantageous in drug design. This substitution can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability, thereby improving oral bioavailability.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FN₂O | [4] |
| Molecular Weight | 164.14 g/mol | [4] |
| CAS Number | 16499-57-3 | [4] |
| Appearance | Solid Powder | |
| Melting Point | 276.9-279.0 °C | [5] |
| Boiling Point | 293.3 °C at 760 mmHg | [6][7] |
| Purity | ≥ 95% (by NMR) | [3] |
Storage and Handling: Store at room temperature in a sealed, dry environment.[7] Standard safety precautions should be observed, as the compound is classified as harmful if swallowed, and causes skin and eye irritation.[4]
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and quality control during synthesis and subsequent reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic Protons: The three protons on the fluorinated benzene ring will exhibit characteristic splitting patterns. The proton at position 5 (adjacent to the fused ring nitrogen) is expected to be a doublet of doublets. The proton at position 6 will likely appear as a triplet of doublets, and the proton at position 8 as a doublet, with coupling constants influenced by the fluorine atom.
-
Quinazolinone Protons: The proton at position 2 of the quinazolinone ring is anticipated to be a singlet in the downfield region. The N-H proton at position 3 will also present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR (Carbon NMR):
-
The spectrum will show eight distinct carbon signals. The carbonyl carbon (C4) will be the most downfield signal. The carbon directly bonded to the fluorine atom (C7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound provides valuable information about its functional groups.[4]
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the amide group.
-
C=O Stretch: A strong, sharp peak characteristic of the carbonyl group of the cyclic amide (lactam) will be observed around 1680-1700 cm⁻¹.
-
C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ range is indicative of the C-F bond.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron impact (EI) ionization, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 164. The fragmentation pattern is expected to be characteristic of the quinazolinone core.
-
Initial Fragmentation: The molecular ion is relatively stable due to its aromatic nature. Common initial fragmentation pathways would likely involve the loss of small neutral molecules.
-
Key Fragments: Expect to see fragments corresponding to the loss of CO (m/z 136), followed by the loss of HCN (m/z 109). The fluorinated benzene ring would likely remain intact in many of the major fragments.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most commonly achieved through the cyclization of 2-amino-4-fluorobenzoic acid with formamide. This method is efficient and utilizes readily available starting materials.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and an excess of formamide (approximately 5-10 equivalents).
-
Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add water to the reaction mixture to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Role in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate in the synthesis of potent and selective kinase inhibitors.[8] The quinazolinone core serves as an effective scaffold that can be readily functionalized to target the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.
Causality in Drug Design: The Gefitinib Example
While not a direct precursor, the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, exemplifies the strategic importance of the quinazolinone core.[9] Gefitinib's synthesis involves a multi-step process where a substituted quinazolinone is a key intermediate.[10][11] The development of such targeted therapies relies on the ability to efficiently synthesize and modify these core structures. The derivatization of the quinazolinone scaffold, including variations in fluorination patterns, allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.[12][13]
Caption: The role of 7-fluoro substitution in drug development.
Conclusion
This compound is a fundamentally important molecule in contemporary medicinal chemistry. Its well-defined basic properties, coupled with a straightforward and scalable synthesis, make it an invaluable building block for the creation of novel therapeutics. The strategic placement of the fluorine atom enhances its drug-like properties, providing a clear rationale for its use in the development of kinase inhibitors and other targeted therapies. This guide serves as a comprehensive technical resource to aid researchers in leveraging the full potential of this versatile compound in their drug discovery and development endeavors.
References
- 1. ukm.my [ukm.my]
- 2. MiMeDB: 13C NMR Spectrum (1D, 800 MHz, H2O, predicted) (MMDBc0007565) [mimedb.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound [myskinrecipes.com]
- 7. This compound [myskinrecipes.com]
- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [escholarship.org]
An In-depth Technical Guide to 7-Fluoroquinazolin-4(3H)-one: Structure, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Fluoroquinazolin-4(3H)-one, a pivotal heterocyclic compound in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, proven synthetic methodologies, and its significant role as a building block for advanced therapeutic agents.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a wide array of compounds with significant biological activities.[1][2] These nitrogen-containing heterocycles are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antibacterial effects.[1][3][4] The strategic introduction of a fluorine atom at the 7-position of the quinazolinone ring, yielding this compound, enhances the molecule's metabolic stability and binding affinity to biological targets. This modification makes it an exceptionally valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[5][6]
Chemical Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound. The structure consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at position 7 and a ketone group at position 4. The "(3H)" designation indicates that the hydrogen atom is located on the nitrogen at position 3 of the quinazolinone ring system.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 7-fluoro-3H-quinazolin-4-one | [7] |
| Synonyms | 7-Fluoro-4-quinazolone, 7-Fluoro-4-hydroxyquinazoline | [8][9] |
| CAS Number | 16499-57-3 | [6][7][8] |
| Molecular Formula | C₈H₅FN₂O | [6][7][9] |
| Molecular Weight | 164.14 g/mol | [6][7] |
| Physical Form | Solid-Powder | [8] |
| Boiling Point | 293.3 °C at 760 mmHg | [6][10] |
| Storage | Room temperature, sealed, dry conditions | [6][8] |
Synthesis of this compound
The construction of the quinazolinone ring system can be achieved through several synthetic routes. A prevalent and efficient strategy for synthesizing 4(3H)-quinazolinones involves the cyclization of anthranilic acid derivatives.[1][3][11] For the synthesis of this compound, a reliable method utilizes 2-amino-4-fluorobenzoic acid as the starting material.
A particularly effective approach involves the reaction of 2-amino-4-fluorobenzoic acid with formamidine acetate in a high-boiling point solvent such as ethylene glycol monomethyl ether (EGME).[12] This one-pot reaction is a variation of the well-established Niementowski quinazolinone synthesis.[2]
Causality of Experimental Choices:
-
Starting Material: 2-amino-4-fluorobenzoic acid is selected because it already contains the necessary amine, carboxylic acid, and fluoro-substituted benzene ring required for the final product.
-
Reagent: Formamidine acetate serves as the source for the N1 and C2 atoms of the pyrimidine ring. Upon heating, it provides the formyl equivalent that first acylates the amino group of the anthranilic acid, followed by condensation with the carboxylic acid to close the ring.
-
Solvent: A high-boiling solvent like ethylene glycol monomethyl ether is crucial. The reaction requires elevated temperatures (reflux) to drive the condensation and cyclization, which involves the elimination of water and acetic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-amino-4-fluorobenzoic acid.
Materials and Reagents:
-
2-Amino-4-fluorobenzoic acid
-
Formamidine acetate
-
Ethylene glycol monomethyl ether (EGME)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-fluorobenzoic acid (1.0 eq) and formamidine acetate (1.2 eq).
-
Solvent Addition: Add ethylene glycol monomethyl ether (EGME) to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the starting acid.
-
Reaction: Heat the mixture to reflux (approximately 125 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-6 hours.[12]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing crushed ice or cold water. A precipitate of the crude product will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water to remove any residual solvent and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.
Applications in Drug Discovery and Development
This compound is not typically an end-product but rather a crucial intermediate for creating more complex molecules with therapeutic value.[5][13]
-
Kinase Inhibitors: It is a foundational building block for synthesizing potent and selective kinase inhibitors used in cancer therapy.[6] The quinazolinone core mimics the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
-
Anti-Inflammatory Agents: The scaffold is also utilized in the development of novel anti-inflammatory drugs.[5]
-
Other Therapeutic Areas: Research has explored its use in developing agents for a variety of other conditions, leveraging the versatility of the quinazolinone structure for modification.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Fluoroquinazolin-4(3H)one | 16499-57-3 [sigmaaldrich.com]
- 9. clearsynth.com [clearsynth.com]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 13. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 7-Fluoroquinazolin-4(3H)-one Derivatives: A Technical Guide
Foreword: The Strategic Imperative of Fluorination in Quinazolinone Scaffolds
The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4][5][6] The introduction of a fluorine atom at the 7-position of the quinazolinone ring is a strategic modification that can significantly enhance the pharmacological profile of these derivatives. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can modulate key drug-like properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[7] This guide provides an in-depth exploration of the biological activities of 7-fluoroquinazolin-4(3H)-one derivatives, offering a technical resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of this compound have emerged as a prominent class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines through diverse mechanisms of action.[1][8]
A. Dual Inhibition of EGFR Kinase and Tubulin Polymerization
A significant breakthrough in the development of fluoroquinazolinone-based anticancer agents has been the discovery of compounds that dually target epidermal growth factor receptor (EGFR) kinase and tubulin polymerization.[1][8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis, and its overactivity is a hallmark of many cancers.[6][8] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis.[8]
A series of novel fluoroquinazolinone derivatives have been synthesized and shown to exhibit potent cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MBA-231).[8] Notably, several of these compounds displayed superior anticancer activity compared to the reference drug gefitinib, a known EGFR inhibitor.[8] Molecular docking studies have elucidated the binding modes of these derivatives within the active sites of both EGFR kinase and tubulin, revealing key interactions that contribute to their inhibitory effects.[8]
Key Findings:
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 6 | MCF-7 | 0.35 ± 0.01 | [8] |
| 10f | MCF-7 | 0.71 ± 0.01 | [8] |
| 10d | MCF-7 | 0.89 ± 0.02 | [8] |
| 10a | MCF-7 | 0.95 ± 0.01 | [8] |
| Gefitinib | MCF-7 | 0.97 ± 0.02 | [8] |
B. Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, this compound derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][9] For instance, certain derivatives have been observed to inhibit the cell cycle in the sub-G1 or G2/M phase and trigger oligonucleosomal DNA fragmentation, a hallmark of apoptosis.[9] The intrinsic mitochondrial apoptosis pathway is often implicated, highlighting the multifaceted mechanisms by which these compounds exert their anticancer effects.[9]
C. Inhibition of Topoisomerase II
Some fluoroquinolone derivatives, a related class of compounds, have demonstrated potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[9] This mechanism of action is shared with established chemotherapeutic agents like doxorubicin and etoposide.[9] The ability of these compounds to inhibit topoisomerase II further underscores the diverse molecular targets of quinazolinone-based scaffolds in cancer therapy.[9]
Signaling Pathway: Dual EGFR and Tubulin Inhibition
Caption: Dual inhibition of EGFR signaling and tubulin polymerization by this compound derivatives.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinazolinone scaffold is also a fertile ground for the development of novel antimicrobial agents.[3][5][10][11][12] Derivatives of this compound have demonstrated promising activity against a spectrum of both bacterial and fungal pathogens.
A. Mechanism of Action: Targeting DNA Gyrase
A key molecular target for the antibacterial activity of many quinolone and quinazolinone derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[5] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria.[5]
B. Spectrum of Activity
Screening of novel quinazolin-4(3H)-one derivatives has revealed broad-spectrum antimicrobial activity. For instance, compounds have been tested against bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans.[5][10] The minimum inhibitory concentration (MIC) values for some of these derivatives have been found to be comparable to or even better than standard antimicrobial drugs.[5]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority.[13] this compound derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13]
A. Inhibition of the NF-κB Signaling Pathway
NF-κB is a transcription factor that plays a central role in regulating the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13] Certain fluorine-substituted benzo[h]quinazoline derivatives have been shown to significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting its activation and downstream inflammatory effects.[13]
B. Reduction of Oxidative Stress
In addition to their effects on NF-κB, some of these derivatives have been shown to decrease the production of reactive oxygen species (ROS), which are key mediators of inflammation and cellular damage.[13] This dual action of inhibiting a key inflammatory pathway and reducing oxidative stress makes these compounds attractive candidates for the treatment of inflammatory diseases.
IV. Synthesis and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective compounds.[2][14][15]
A. General Synthetic Strategies
The synthesis of this compound derivatives typically involves the cyclization of a substituted 2-aminobenzoic acid or its corresponding amide with a suitable reagent to form the pyrimidine ring.[1][16] Various catalytic methods, including the use of copper and palladium catalysts, have been developed to facilitate these reactions and allow for the introduction of diverse substituents.[1]
General Synthetic Scheme:
Caption: General synthetic route to this compound derivatives.
B. Key SAR Insights
-
Substitution at the 2- and 3-positions: The nature of the substituents at the 2- and 3-positions of the quinazolinone ring has a profound impact on biological activity.[2][14] For example, in the case of anticancer derivatives, the presence of specific aryl or heterocyclic moieties at these positions can enhance binding to target enzymes like EGFR kinase.[8]
-
Role of the Fluorine Atom: As previously mentioned, the fluorine atom at the 7-position is a key determinant of the pharmacological properties of these compounds. Its electron-withdrawing nature can influence the acidity of the N-H proton at the 3-position and modulate the overall electronic properties of the molecule, thereby affecting its interaction with biological targets.
-
Lipophilicity and Pharmacokinetics: The overall lipophilicity of the molecule, which is influenced by the various substituents, plays a critical role in its absorption, distribution, metabolism, and excretion (ADME) properties. Balancing potency with favorable pharmacokinetic properties is a key challenge in the development of these compounds as drugs.[6]
V. Experimental Protocols
A. Representative Synthesis of a this compound Derivative
Synthesis of 2-((3,5-Dichlorophenyl)amino)-7-fluoroquinazolin-4(3H)-one:
-
Starting Materials: 2-Amino-4-fluorobenzamide and N-(3,5-dichlorophenyl)cyanamide.
-
Reaction Conditions: A mixture of 2-amino-4-fluorobenzamide, N-(3,5-dichlorophenyl)cyanamide, and chlorotrimethylsilane is heated in a suitable solvent (e.g., dioxane) under reflux.
-
Work-up: After the reaction is complete, the mixture is cooled, and the precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.
(Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary depending on the specific derivative being synthesized. Refer to the primary literature for detailed experimental procedures.)[16]
B. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
VI. Future Directions and Conclusion
The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents with diverse biological activities. The strategic incorporation of a fluorine atom at the 7-position has been shown to enhance the pharmacological properties of these compounds, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the lead compounds identified to date through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects to identify novel targets and pathways.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of the most promising derivatives in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 12. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Emergence of a Key Scaffold: A Technical Guide to 7-Fluoroquinazolin-4(3H)-one
An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role in Medicinal Chemistry of a Versatile Building Block
Introduction: The Strategic Importance of the Quinazolinone Core and Fluorine Substitution
The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid, planar structure provides a versatile template for the spatial orientation of various pharmacophoric groups, enabling interaction with a wide array of biological targets. The tautomeric nature of the quinazolinone ring enhances its reactivity and contributes to its broad spectrum of activities.[3]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[5] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the overall performance of a therapeutic agent.
This technical guide provides a comprehensive overview of 7-Fluoroquinazolin-4(3H)-one, a key intermediate that marries the structural benefits of the quinazolinone core with the strategic advantages of fluorine substitution. We will delve into its discovery, detail its synthesis, and explore its applications as a foundational building block in the development of innovative therapeutics.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and utilization in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 16499-57-3 | [6] |
| Molecular Formula | C₈H₅FN₂O | [6] |
| Molecular Weight | 164.14 g/mol | [6] |
| Appearance | White to off-white solid | |
| Boiling Point | 293.3 °C at 760 mmHg | [7] |
Spectroscopic Analysis
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.
1H NMR (Proton NMR) Spectroscopy
The 1H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected chemical shifts (in ppm) and multiplicities in a solvent like DMSO-d₆ are as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~8.20 | s | 1H | H-2 |
| ~8.05 | dd | 1H | H-5 |
| ~7.60 | dd | 1H | H-6 |
| ~7.45 | td | 1H | H-8 |
Note: These are predicted values based on known spectra of similar quinazolinone derivatives. Actual values may vary slightly.[8][9][10][11]
13C NMR (Carbon NMR) Spectroscopy
The 13C NMR spectrum reveals the carbon framework of the molecule. Predicted chemical shifts are as follows:
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 (d) | C-7 (1JC-F) |
| ~161.0 | C-4 |
| ~149.0 | C-8a |
| ~145.0 | C-2 |
| ~128.0 (d) | C-5 (3JC-F) |
| ~122.0 | C-4a |
| ~118.0 (d) | C-6 (2JC-F) |
| ~110.0 (d) | C-8 (2JC-F) |
Note: Predicted values based on analogous structures. The carbon attached to fluorine (C-7) will appear as a doublet with a large coupling constant (1JC-F), and adjacent carbons will show smaller couplings.[9][10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The characteristic absorption bands for this compound are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Broad | N-H stretch |
| ~1680-1660 | Strong | C=O stretch (amide) |
| ~1615 | Medium | C=N stretch |
| ~1250 | Strong | C-F stretch |
Note: The FTIR spectrum for this compound is available on PubChem.[6][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
-
Expected m/z: 164.04 (for [M+H]⁺)
Discovery and Seminal Synthesis
The most common and industrially scalable synthesis of quinazolin-4(3H)-ones involves the cyclization of the corresponding anthranilic acid derivative with a suitable one-carbon source.[17] For this compound, this involves the reaction of 2-amino-4-fluorobenzoic acid with formamide .
Synthetic Workflow and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. The workflow is outlined below, followed by a mechanistic explanation.
Figure 1: High-level workflow for the synthesis of this compound.
Reaction Mechanism:
-
N-Formylation: The initial step involves the N-formylation of the amino group of 2-amino-4-fluorobenzoic acid by formamide at elevated temperatures. This forms N-(5-fluoro-2-carboxyphenyl)formamide as an intermediate.
-
Cyclization and Dehydration: The formylated intermediate then undergoes an intramolecular cyclization. The nitrogen of the formamide attacks the carboxylic acid carbon, followed by dehydration to form the stable quinazolinone ring system.
Figure 2: Mechanistic steps in the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (10-20 equivalents). Formamide serves as both a reactant and a solvent.
-
Heating: Heat the reaction mixture to 120-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the quinazolinone ring system.
Key Intermediate in Kinase Inhibitor Synthesis
The quinazolinone scaffold is a well-established core for the development of kinase inhibitors, which are a major class of anti-cancer drugs.[2][4][12] this compound serves as a crucial intermediate in the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][7][18][19][20][21]
The typical synthetic strategy involves the following steps:
-
Nitration: The this compound is nitrated at the 6-position to introduce a nitro group.[8][16]
-
Reduction: The nitro group is then reduced to an amino group.
-
Further Functionalization: The newly introduced amino group, along with other positions on the quinazolinone ring, can be further modified to build the final kinase inhibitor.
A Building Block for PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of cancers with specific DNA repair defects, such as those with BRCA mutations.[17][22][23][24] Derivatives of this compound have been investigated as potent PARP inhibitors. For instance, the compound N-(5-chloro-2-methylphenyl)-3-((7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide (C1) has been identified as a PARP inhibitor.[10][25]
Figure 3: Role of this compound as a precursor to various bioactive compounds.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of the biologically significant quinazolinone scaffold and the advantageous properties of fluorine has created a building block of immense value. Its straightforward synthesis and the versatility of its chemical handles have solidified its role as a key intermediate in the pursuit of novel therapeutics, particularly in the areas of oncology with kinase and PARP inhibitors. As our understanding of disease biology deepens, the demand for novel, highly specific, and effective small molecules will continue to grow. It is certain that derivatives of this compound will continue to be a fertile ground for the discovery and development of the next generation of medicines.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. preprints.org [preprints.org]
- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. PARP inhibitors in the treatment of ovarian cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 7-Fluoroquinazolin-4(3H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as an in-depth technical framework for the comprehensive investigation of the mechanism of action of 7-Fluoroquinazolin-4(3H)-one. As a Senior Application Scientist, the following content is structured not as a rigid protocol, but as a dynamic, logic-driven approach to scientific inquiry. The quinazolinone scaffold is a well-established pharmacophore, present in numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory effects.[1] this compound, a key synthetic intermediate in the development of targeted therapies, presents a compelling case for a thorough mechanistic investigation to unlock its full therapeutic potential.[2] This document will navigate the reader through a multi-pronged strategy, from initial target identification to in vivo validation, providing the scientific rationale and detailed methodologies required for a robust and self-validating study.
Part 1: Foundational Strategy - Charting the Course for Mechanistic Discovery
Given the nascent state of publicly available data on the specific mechanism of this compound, our investigation will be anchored by a hypothesis-driven yet unbiased approach. The diverse activities of quinazolinone derivatives, ranging from kinase inhibition to the induction of apoptosis, necessitate a broad initial screening funnel to identify the most probable cellular targets and pathways affected by our compound of interest.[3][4]
Our overarching strategy will be to:
-
Identify the direct molecular target(s) of this compound.
-
Characterize the biochemical and cellular consequences of target engagement.
-
Validate the mechanism of action in a preclinical setting.
This iterative process ensures that each experimental phase informs the next, building a cohesive and evidence-based understanding of the compound's biological function.
Part 2: Target Identification - Pinpointing the Molecular Initiator
The initial and most critical step is to identify the direct binding partner(s) of this compound. A parallel approach, combining computational and experimental methods, will maximize the probability of success.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective means to generate initial hypotheses. By comparing the structure of this compound to libraries of known pharmacophores and their targets, we can predict potential protein classes that our compound may interact with.
Experimental Workflow: In Silico Target Prediction
Caption: Workflow for in silico target identification.
Experimental Target Identification
Experimental validation of in silico predictions and the discovery of unanticipated targets will be achieved through chemo-proteomic approaches.[5] These methods utilize the compound itself as a "bait" to isolate its binding partners from a complex biological mixture.
2.2.1 Affinity-Based Pull-Down Assays
This technique involves immobilizing a derivative of this compound onto a solid support (e.g., agarose beads) to "pull down" interacting proteins from cell lysates.[6]
Step-by-Step Methodology: Affinity-Based Pull-Down
-
Synthesis of an affinity probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support. It is crucial to ensure that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the affinity probe to activated agarose beads.
-
Incubation: Incubate the affinity matrix with cell lysates from a relevant cancer cell line (e.g., a panel of breast, lung, and colon cancer cell lines).
-
Washing: Perform stringent washes to remove non-specific protein binding.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
2.2.2 Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule to a protein.[1][7] This provides thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]
Step-by-Step Methodology: Isothermal Titration Calorimetry
-
Protein Preparation: Purify the top candidate protein targets identified from the pull-down assay.
-
Sample Preparation: Prepare solutions of the purified protein and this compound in a matched buffer.
-
Titration: Titrate the compound into the protein solution in a stepwise manner within the ITC instrument.
-
Data Analysis: Analyze the resulting heat changes to determine the binding affinity and other thermodynamic parameters.
2.2.3 Surface Plasmon Resonance (SPR)
SPR is another label-free technique that allows for the real-time analysis of binding kinetics, providing both association (ka) and dissociation (kd) rate constants.[10][11]
Step-by-Step Methodology: Surface Plasmon Resonance
-
Immobilization: Immobilize the purified target protein onto an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor surface and measure the change in the refractive index, which is proportional to the amount of bound compound.
-
Kinetic Analysis: Analyze the binding and dissociation phases of the sensorgrams to determine the kinetic parameters of the interaction.
Logical Relationship: Target Identification and Validation
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 7-Fluoroquinazolin-4(3H)-one (NMR, IR, Mass Spec).
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Fluoroquinazolin-4(3H)-one
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its scaffold is a privileged structure in medicinal chemistry, with the fluorine substituent often introduced to enhance metabolic stability, binding affinity, and bioavailability.[1] Derivatives have shown significant potential in the development of novel anti-cancer and anti-inflammatory drugs.[1]
A precise and unambiguous structural elucidation is the cornerstone of drug discovery and development. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not just raw data but also a field-proven interpretation of the spectral features and the rationale behind the analytical methodologies.
Physicochemical Properties & Molecular Structure
A foundational understanding begins with the compound's basic properties and atom numbering, which is essential for the assignment of spectroscopic signals.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [1][2][3] |
| Molecular Weight | 164.14 g/mol | [1][2][4] |
| CAS Number | 16499-57-3 | [1][2][3] |
| Appearance | White to off-white solid | [5] |
digraph "7_Fluoroquinazolin_4_3H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms N1 [label="N1"]; C2 [label="C2"]; N3 [label="N(3)H"]; C4 [label="C4"]; C4a [label="C4a"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; C8 [label="C8"]; C8a [label="C8a"]; O4 [label="O"]; F7 [label="F"];
// Position nodes N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; N3 [pos="1.8,0.3!"]; C4 [pos="0.8,-0.5!"]; C4a [pos="-0.5,-0.5!"]; C5 [pos="-1.8,-0.5!"]; C6 [pos="-2.3,0.7!"]; C7 [pos="-1.5,1.8!"]; C8 [pos="-0.2,1.8!"]; C8a [pos="-0.8,0.7!"]; O4 [pos="1.2,-1.5!"]; F7 [pos="-2.0,2.8!"];
// Draw bonds C2 -- N1 -- C8a; C2 -- N3; C4 -- N3; C4 -- C4a; C4 -- O4 [label="="]; C4a -- C5 -- C6 -- C7 -- C8 -- C8a -- C4a; C8 -- N1; C7 -- F7;
// Add labels for hydrogens H2[label="H", pos="1.8,2.2!"]; H5[label="H", pos="-2.5,-1.0!"]; H6[label="H", pos="-3.3,0.7!"]; H8 [label="H", pos="0.5,2.5!"];
// Invisible edges for positioning H labels C2 -- H2[style=invis]; C5 -- H5[style=invis]; C6 -- H6[style=invis]; C8 -- H8 [style=invis]; }
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For quinazolinones, DMSO-d₆ is an excellent solvent choice as it solubilizes the compound and its labile N-H proton is readily observable.[5][6] The following data is representative for spectra acquired on a 400 MHz instrument.
¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
The proton spectrum reveals five distinct signals in the aromatic and downfield regions, consistent with the four protons on the quinazolinone core and one labile N-H proton.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~12.45 | br s | - | 1H | N3-H |
| ~8.25 | dd | J = 8.8, 6.0 Hz | 1H | H-5 |
| ~8.10 | s | - | 1H | H-2 |
| ~7.60 | dd | J = 9.2, 2.4 Hz | 1H | H-8 |
| ~7.45 | ddd | J = 9.0, 9.0, 2.4 Hz | 1H | H-6 |
Interpretation & Expertise:
-
N3-H (~12.45 ppm): The amide proton appears as a broad singlet significantly downfield due to hydrogen bonding with the DMSO solvent and the deshielding effect of the adjacent carbonyl group. This is a characteristic feature of 4(3H)-quinazolinones.[6]
-
H-2 (~8.10 ppm): This proton is adjacent to two nitrogen atoms, resulting in a downfield shift. It appears as a singlet as it has no adjacent protons to couple with.
-
H-5 (~8.25 ppm): This proton is ortho to the carbonyl group at C4, placing it in a highly deshielded environment. It appears as a doublet of doublets due to coupling with H-6 (³JHH ≈ 9.0 Hz) and a weaker four-bond coupling to the fluorine at C7 (⁴JHF ≈ 6.0 Hz).
-
H-8 (~7.60 ppm): Positioned ortho to a nitrogen atom, this proton is also downfield. It shows coupling to the adjacent fluorine (³JHF ≈ 9.2 Hz) and the meta proton H-6 (⁴JHH ≈ 2.4 Hz), resulting in a doublet of doublets.
-
H-6 (~7.45 ppm): This proton experiences coupling from the ortho H-5 (³JHH ≈ 9.0 Hz), the ortho fluorine at C7 (³JHF ≈ 9.0 Hz), and the meta H-8 (⁴JHH ≈ 2.4 Hz), leading to a complex doublet of doublet of doublets (ddd) pattern.
¹³C NMR Data (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct carbon signals. The fluorine atom introduces characteristic C-F couplings, which are invaluable for unambiguous assignments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~164.5 | d | ¹JC-F ≈ 250 Hz | C-7 | | ~160.5 | s | - | C-4 | | ~150.0 | d | ³JC-F ≈ 13 Hz | C-8a | | ~145.5 | s | - | C-2 | | ~128.5 | d | ³JC-F ≈ 10 Hz | C-5 | | ~122.0 | d | ⁴JC-F ≈ 3 Hz | C-4a | | ~115.0 | d | ²JC-F ≈ 22 Hz | C-8 | | ~110.5 | d | ²JC-F ≈ 24 Hz | C-6 |
Interpretation & Expertise:
-
C-7 (~164.5 ppm): The carbon directly attached to the fluorine atom exhibits a very large one-bond coupling constant (¹JC-F) and is shifted significantly downfield, which is characteristic for carbons bearing fluorine.
-
C-4 (~160.5 ppm): The carbonyl carbon signal is observed in the typical amide carbonyl region.
-
C-8a and C-5 (~150.0, ~128.5 ppm): These carbons show smaller three-bond couplings (³JC-F) to the fluorine atom.
-
C-8 and C-6 (~115.0, ~110.5 ppm): These carbons, ortho to the fluorine, display significant two-bond couplings (²JC-F).
¹⁹F NMR Data (376 MHz, DMSO-d₆)
The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom. It is expected to show a single signal.
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -110 to -115 | m |
Interpretation & Expertise:
-
The chemical shift for an aromatic fluorine is typically observed in this range relative to a CFCl₃ standard.[7][8]
-
The signal will appear as a complex multiplet due to couplings with the nearby protons H-5, H-6, and H-8. Decoupling the proton signals would resolve this into a singlet, confirming the presence of a single fluorine environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. An Attenuated Total Reflectance (ATR) spectrum of the solid sample is a common and effective method.[2]
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 3200-3000 | Medium, Broad | N-H stretch (amide) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1680 | Strong, Sharp | C=O stretch (amide, lactam) |
| ~1610, ~1560 | Medium-Strong | C=C and C=N stretches (aromatic/heterocyclic rings) |
| ~1250 | Strong | C-F stretch |
Interpretation & Expertise:
-
N-H Stretch: The broadness of the N-H band is indicative of intermolecular hydrogen bonding in the solid state.
-
C=O Stretch: A strong, sharp absorption around 1680 cm⁻¹ is the most prominent feature and is characteristic of the quinazolinone carbonyl group.[9]
-
C-F Stretch: A strong band in the fingerprint region around 1250 cm⁻¹ is a clear indicator of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically yielding the protonated molecular ion.
| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |
| 165.04 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |
| 137.05 | [M+H - CO]⁺ | Loss of carbon monoxide from the quinazolinone ring. |
Interpretation & Expertise: The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 165.0459, corresponding to the molecular formula C₈H₆FN₂O⁺. A primary and characteristic fragmentation pathway for 4-quinazolinones is the loss of carbon monoxide (CO), a stable neutral molecule, from the pyrimidinone ring.
Caption: Primary fragmentation pathway for this compound in ESI-MS.
Experimental Protocols & Workflow
Adherence to standardized protocols is critical for data reproducibility and integrity.
Caption: General workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) within a 5 mm NMR tube.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to obtain a singlet for chemical shift determination, and without decoupling to observe H-F couplings.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).[5]
IR Spectroscopy Protocol
-
Sample Preparation: No specific preparation is needed for ATR-FTIR. Ensure the solid sample is dry and place a small amount directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply the solid sample to the crystal, ensure good contact using the pressure arm, and record the sample spectrum. Typically, data is collected from 4000 to 400 cm⁻¹.[5]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis, perform a Tandem MS (MS/MS) experiment by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. The characteristic signals, including the labile N-H proton and fluorine-coupled carbons in NMR, the strong amide carbonyl stretch in IR, and the accurate molecular ion in MS, provide a unique spectroscopic fingerprint. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important pharmaceutical intermediate in their discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. colorado.edu [colorado.edu]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Therapeutic Landscape of 7-Fluoroquinazolin-4(3H)-one Derivatives
Introduction: The Quinazolinone Scaffold as a Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The quinazolinone nucleus is a quintessential example of such a "privileged structure."[1] This fused heterocyclic system is not merely a synthetic curiosity; it is a pharmacologically validated scaffold that underpins a wide array of approved drugs and clinical candidates.[2] Quinazolinone derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]
This guide focuses on a particularly valuable building block: 7-Fluoroquinazolin-4(3H)-one . The strategic incorporation of a fluorine atom at the 7-position is a common and effective medicinal chemistry strategy. Fluorine substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[7] As a key synthetic intermediate, this compound serves as the starting point for a multitude of derivatives designed to engage with some of the most critical targets in human disease.[7][8]
This document will provide an in-depth exploration of the primary therapeutic targets addressable by molecules derived from this versatile scaffold. We will delve into the mechanistic rationale for target selection, present validated experimental workflows for screening and characterization, and offer insights grounded in extensive research and development experience.
Part 1: Major Therapeutic Target Classes
The true therapeutic potential of this compound is realized in the diverse and critical nature of the targets its derivatives can inhibit. The following sections detail the most prominent and well-validated of these target classes.
Protein Kinase Inhibition: A Dominant Therapeutic Modality
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The quinazolinone core is a classic "hinge-binding" motif, adept at displacing ATP from the active site of numerous kinases.
The EGFR signaling cascade is a master regulator of cell proliferation, survival, and differentiation.[9] Activating mutations in EGFR are primary oncogenic drivers in a significant portion of non-small cell lung cancers (NSCLC).[10] The first generation of EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are quinazoline-based drugs that have revolutionized NSCLC treatment.[10]
Derivatives of this compound are prime candidates for developing next-generation EGFR inhibitors. These can be designed to not only target the wild-type and common mutant forms (Del19, L858R) but also to overcome acquired resistance mutations like T790M and C797S, which render earlier-generation drugs ineffective.[11][12] Advanced strategies include the development of allosteric inhibitors that bind to a pocket distinct from the ATP site, offering a novel mechanism to combat resistance.[11][12]
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is the primary mediator of this process.[13] By inhibiting VEGFR-2, quinazolinone derivatives can effectively starve tumors of their essential blood supply. Several studies have successfully designed and synthesized quinazolinone-based compounds as potent VEGFR-2 inhibitors, demonstrating the scaffold's utility in targeting the tumor microenvironment.[13][14]
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in many cancers and is often associated with poor prognosis and resistance to standard therapies.[15] This makes it an attractive target, particularly in drug-resistant cancers. The quinazolinone scaffold has been successfully employed to develop potent Aurora Kinase A inhibitors, highlighting another avenue for cancer therapy.[6]
A key feature of many quinazolinone-based inhibitors is their ability to engage multiple kinase targets simultaneously (e.g., EGFR, HER2, VEGFR2, CDK2).[16][17] This polypharmacology can be advantageous, as it can block redundant signaling pathways and potentially delay the onset of drug resistance. However, it can also lead to off-target toxicities. The precise substitution pattern on the quinazolinone core, often originating from a versatile intermediate like this compound, is critical for tuning the desired selectivity profile.
| Derivative Class | Primary Target(s) | Reported IC₅₀ Range | Therapeutic Area | Reference(s) |
| Anilino-quinazolines | EGFR | 1 - 100 nM | Non-Small Cell Lung Cancer | [10][18] |
| Quinazolinone-Ureas | VEGFR-2 | 0.1 - 1 µM | Solid Tumors (Anti-angiogenic) | [13] |
| Fused Quinazolinones | Aurora Kinase A | 50 - 500 nM | Solid Tumors, Leukemia | [6][15] |
| Phenyl-quinazolines | CDK2, HER2, EGFR | 0.1 - 5 µM | Breast Cancer, Ovarian Cancer | [16][17] |
Table 1: Representative Kinase Targets for Quinazolinone Derivatives.
DNA Damage Repair Pathways: Targeting PARP
Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for the repair of DNA single-strand breaks.[19] In cancers with mutations in the BRCA1/2 genes, an alternative DNA repair pathway (homologous recombination) is already compromised. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of DNA damage leads to cell death, while normal cells with functional BRCA remain largely unaffected.[20] The quinazolinone scaffold has been effectively utilized to design potent PARP inhibitors, making it a valuable framework for developing targeted cancer therapies.[19][21]
Protein Deubiquitination: The USP7 Connection
The ubiquitin-proteasome system is the primary mechanism for protein degradation in cells. Deubiquitinating enzymes (DUBs) reverse this process, stabilizing their substrate proteins. Ubiquitin-Specific Peptidase 7 (USP7) is a DUB that plays a critical role in cancer by stabilizing oncoproteins and cell cycle regulators.[22] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By stabilizing MDM2, USP7 indirectly promotes the destruction of p53.
Recent research has uncovered novel quinazolin-4(3H)-one derivatives as potent USP7 inhibitors.[22] Inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows p53 levels to rise, reactivating its tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[22] This represents an exciting therapeutic strategy for cancers with wild-type p53.
Part 2: Experimental Protocols for Target Validation & Screening
Synthesizing a novel derivative of this compound is only the first step. Rigorous, validated protocols are required to characterize its biological activity and confirm its mechanism of action.
Protocol: General Cytotoxicity Assessment (SRB Assay)
Causality: Before investigating a specific target, it is essential to determine the compound's general anti-proliferative effect on cancer cells. The Sulforhodamine B (SRB) assay is a robust and reproducible method that measures cell density based on total cellular protein content.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Readout: Shake the plates for 5 minutes on a mechanical shaker. Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
Causality: To confirm direct target engagement, a cell-free enzymatic assay is the gold standard. This protocol determines if the compound directly inhibits the kinase's ability to phosphorylate its substrate, ruling out indirect cellular effects. Commercially available kits (e.g., ADP-Glo™) simplify this process.
Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme (e.g., recombinant human EGFR), substrate (e.g., a poly-GT peptide), and ATP at specified concentrations.
-
Compound Plating: In a 384-well plate, serially dilute the test compound. Add the compound to the assay plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add ATP to all wells to start the phosphorylation reaction. Incubate for 60 minutes at room temperature.
-
Detect ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent, which converts the newly generated ADP into ATP, and then uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Analysis: Normalize the data to controls (no enzyme for background, DMSO for 100% activity). Plot the percent inhibition versus compound concentration to calculate the IC₅₀ value.
Protocol: Cellular Target Engagement (Western Blotting)
Causality: While an in vitro assay confirms direct inhibition, a Western blot demonstrates that the compound engages and inhibits its target within a live cell, leading to the expected downstream signaling changes.
Methodology:
-
Cell Treatment: Plate cells (e.g., A549 for EGFR) and allow them to adhere. Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the quinazolinone inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target pathway. A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity. A potent inhibitor will show a dose-dependent decrease in the phosphorylated (active) form of the target and its downstream effectors, with little to no change in the total protein levels.
Conclusion and Future Directions
This compound is a highly valuable scaffold that provides a gateway to modulating a host of therapeutically relevant targets. Its derivatives have proven to be particularly effective as inhibitors of protein kinases (EGFR, VEGFR-2), DNA repair enzymes (PARP), and protein deubiquitinases (USP7). The strategic placement of the fluorine atom enhances the drug-like properties of these derivatives, making them attractive candidates for further development.
Future research will likely focus on leveraging this core to design compounds with even greater selectivity to minimize off-target effects. Furthermore, the this compound scaffold is an ideal starting point for developing novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which use the cellular machinery to degrade target proteins rather than just inhibit them. The continued exploration of this privileged structure promises to yield the next generation of targeted therapies for cancer and other debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound [myskinrecipes.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PARP Inhibitors as Initial Treatment for Ovarian Cancer - NCI [cancer.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 7-fluoroquinazolin-4(3H)-one from 2-amino-4-fluorobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-fluoroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry, starting from 2-amino-4-fluorobenzoic acid. The document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and a discussion of the critical process parameters. The synthesis is primarily accomplished through the Niementowski reaction, a classic and versatile method for the formation of quinazolinone ring systems. This guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic pathway for reproducible and scalable results.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a "privileged structure" in drug discovery, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2] Notably, the quinazolinone motif is central to several FDA-approved drugs, such as Gefitinib and Erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.
The introduction of a fluorine atom at the 7-position of the quinazolinone ring can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents.[4][5] This guide focuses on its synthesis from the readily available precursor, 2-amino-4-fluorobenzoic acid.
The Synthetic Pathway: The Niementowski Reaction
The most common and direct method for synthesizing this compound from 2-amino-4-fluorobenzoic acid is the Niementowski quinazolinone synthesis.[6] This reaction involves the thermal condensation of an anthranilic acid derivative with an amide. In this specific case, formamide serves as both the reactant and the solvent, providing the single carbon atom required to form the pyrimidine ring.
Reaction Mechanism
The Niementowski reaction proceeds through a two-step mechanism:
-
N-Acylation: The initial step involves the acylation of the amino group of 2-amino-4-fluorobenzoic acid by formamide at elevated temperatures. This forms the key intermediate, N-formyl-2-amino-4-fluorobenzoic acid.
-
Intramolecular Cyclization and Dehydration: The N-formyl intermediate then undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by dehydration to yield the stable, aromatic this compound ring system.[7]
The overall transformation can be visualized as follows:
Caption: Proposed mechanism for the Niementowski synthesis.
Physicochemical Properties of Reactants and Product
A clear understanding of the physical and chemical properties of the materials involved is crucial for safe handling and successful execution of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-amino-4-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 192-196 | 446-32-2 |
| This compound | C₈H₅FN₂O | 164.14 | 240-242 | 16499-57-3 |
Detailed Experimental Protocol
This protocol is based on established Niementowski reaction conditions and can be adapted for various scales.
Materials and Reagents
-
2-amino-4-fluorobenzoic acid (≥98% purity)
-
Formamide (≥99% purity)
-
Deionized water
-
Ethanol (95%)
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-fluorobenzoic acid (1.0 equivalent) with an excess of formamide (5-10 equivalents). The use of excess formamide is crucial as it serves as both the reactant and the solvent, driving the reaction to completion.
-
Heating and Reaction: Heat the mixture with stirring to 150-160 °C. Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the crude this compound will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with copious amounts of deionized water to remove any residual formamide. Subsequently, wash the solid with a small amount of cold ethanol to remove non-polar impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final product.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches.
Causality Behind Experimental Choices and Troubleshooting
-
Excess Formamide: Using a significant excess of formamide ensures that it can effectively act as a solvent and drives the equilibrium of the N-acylation step towards the product side.
-
Reaction Temperature: The temperature range of 150-160 °C is a critical parameter. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition of formamide and the starting material.
-
Microwave-Assisted Synthesis: For a more rapid and often higher-yielding synthesis, microwave irradiation can be employed.[8][9][10] Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes.
-
Troubleshooting Low Yields: If the yield is low, consider extending the reaction time, ensuring the reaction temperature is maintained within the optimal range, and using a higher excess of formamide. Incomplete removal of water during the reaction can also hinder the cyclization step.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the Niementowski reaction is a robust and reliable method for producing this valuable intermediate. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reagents, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully synthesize and characterize this compound for its further application in the development of novel and impactful therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Fluoroquinazolin-4(3H)-one (CAS 16499-57-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, toxicological profile, and handling protocols for 7-Fluoroquinazolin-4(3H)-one, a key intermediate in modern medicinal chemistry. As a Senior Application Scientist, the following content is structured to deliver not just data, but actionable insights grounded in established safety and handling principles.
Section 1: Compound Identification and Chemical Profile
This compound, identified by CAS number 16499-57-3, is a fluorinated heterocyclic organic compound.[1][2] Its rigid quinazolinone scaffold and the presence of a fluorine atom make it a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4]
Synonyms:
Molecular Structure:
-
SMILES: Fc1ccc2c(c1)[nH]cnc2=O[1]
Section 2: Physicochemical Properties
The physicochemical properties of this compound are critical for its application in synthesis and for understanding its behavior in various experimental conditions.
| Property | Value | Source(s) |
| Physical Form | Solid | [1][8] |
| Melting Point | 240-242°C | [1] |
| Boiling Point | 293.3°C at 760 mmHg | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Section 3: Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its primary utility lies in the development of kinase inhibitors for cancer therapy.[3] The quinazoline core is a well-established scaffold for targeting the ATP-binding site of various kinases, and the fluorine substitution can enhance metabolic stability and bioavailability of the final drug candidate.[3] It is specifically noted as a related compound in the synthesis of Dacomitinib, an antineoplastic agent.[4]
Section 4: Hazard Identification and GHS Classification
A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety. While comprehensive toxicological data is not fully available, the compound is classified as hazardous under the Globally Harmonized System (GHS).[10][11]
GHS Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P332+P317: If skin irritation occurs: Get medical help.[2]
-
P337+P317: If eye irritation persists: Get medical help.[2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 5: Experimental Protocols and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use a NIOSH-approved respirator with a dust mask if ventilation is inadequate or if handling large quantities.
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][3][12] Keep away from fire sources, heat, and oxidizing agents.[12] Recommended storage is at room temperature.[1][3][8]
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Section 6: Toxicological Information
While specific acute and chronic toxicity data for this compound is largely unavailable, the GHS classification indicates potential for harm.[9][10] The absence of comprehensive data necessitates treating this compound with a high degree of caution. Researchers should operate under the assumption that it may have uncharacterized toxicological properties.
Section 7: Visualized Hazard and Response Workflow
The following diagram outlines the essential workflow for identifying and responding to hazards associated with this compound.
Caption: Hazard Identification and Response Workflow for this compound.
References
- 1. aablocks.com [aablocks.com]
- 2. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 16499-57-3|this compound|BLD Pharm [bldpharm.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 7-Fluoro-4-quinazolone | 16499-57-3 [chemicalbook.com]
- 7. ba.hsp-pharma.com [ba.hsp-pharma.com]
- 8. 7-Fluoro-3H-quinazolin-4-one | 16499-57-3 [sigmaaldrich.com]
- 9. indofinechemical.com [indofinechemical.com]
- 10. keyorganics.net [keyorganics.net]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. chembk.com [chembk.com]
The Strategic Role of 7-Fluoroquinazolin-4(3H)-one in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The strategic incorporation of a fluorine atom at the 7-position of this privileged structure gives rise to 7-fluoroquinazolin-4(3H)-one, a building block of significant interest in contemporary drug discovery. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the nuanced effects of the 7-fluoro substitution on molecular properties and biological activity, supported by detailed synthetic protocols and case studies of prominent drug candidates.
Introduction: The Quinazolinone Core and the Fluorine Advantage
The 4(3H)-quinazolinone ring system is a recurring motif in a plethora of biologically active compounds, including approved drugs for cancer, hypertension, and inflammation.[1][2] Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined spatial orientation, facilitating interactions with various biological targets.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[3]
The placement of a fluorine atom at the 7-position of the quinazolinone core is a deliberate design choice aimed at modulating the electronic and steric properties of the molecule to optimize its therapeutic potential. This guide will explore the specific advantages conferred by this substitution pattern.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [4][5] |
| Molecular Weight | 164.14 g/mol | [4][5] |
| Boiling Point | 293.3 °C at 760 mmHg | [4] |
| Appearance | Solid/Powder | [6] |
Synthesis of the this compound Core
The reliable and scalable synthesis of this compound is crucial for its application in drug development. A common and efficient method involves the cyclization of 2-amino-4-fluorobenzoic acid with formamidine.[1][7]
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established cyclization methods for quinazolinone synthesis.[7]
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Formamide
-
Reaction vessel with reflux condenser and temperature control
Procedure:
-
In a suitable reaction vessel, combine 2-amino-4-fluorobenzoic acid and an excess of formamide.
-
Heat the reaction mixture to a temperature of 130-180°C.[7]
-
Maintain the temperature and stir the reaction for 5-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Functionalization of the Core: Nitration of this compound
A key transformation of the this compound core is nitration, which introduces a nitro group that can be subsequently reduced to an amine. This amine functionality is a versatile handle for further elaboration in the synthesis of complex drug molecules.
Synthetic Workflow Diagram
Caption: Nitration of this compound.
Detailed Experimental Protocol: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one
This protocol is adapted from a reported procedure for the nitration of this compound.[8]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water bath
Procedure:
-
Carefully add this compound (47.4 g, 0.29 mol) to a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml) in a reaction vessel.[8]
-
Heat the mixture to 373 K (100 °C) for 1 hour.[8]
-
After cooling, pour the reaction mixture onto a large volume of ice-water (1500 ml) to precipitate the crude product.[8]
-
Collect the solid by filtration and wash with water.
-
The crude 7-fluoro-6-nitroquinazolin-4(3H)-one can be further purified by recrystallization from acetic acid.[8]
Application in Kinase Inhibitor Synthesis: The Case of Dacomitinib
The this compound scaffold is a key component in the synthesis of several potent kinase inhibitors. A prominent example is Dacomitinib, an irreversible pan-HER inhibitor used in the treatment of non-small cell lung cancer.[9][10] The synthesis of Dacomitinib begins with 2-amino-4-fluorobenzoic acid, which is first converted to this compound.[1][7]
Retrosynthetic Analysis of Dacomitinib
Caption: Retrosynthetic analysis of Dacomitinib.
The synthesis of Dacomitinib showcases the strategic utility of the this compound building block. The fluorine at the 7-position serves as a handle for subsequent nucleophilic aromatic substitution to introduce the methoxy group, a key feature of the final drug molecule.[7]
The Strategic Advantage of 7-Fluoro Substitution in Kinase Inhibitors
The incorporation of a fluorine atom at the 7-position of the quinazoline ring in kinase inhibitors offers several advantages:
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the quinazoline nitrogen atoms. This can be crucial for optimizing the solubility and pharmacokinetic profile of the drug, as it can influence the ionization state at physiological pH.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions within the ATP-binding pocket of kinases, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.[11]
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the drug in the body.
-
Fine-tuning of Electronic Properties: The fluorine atom's influence on the electron distribution of the quinazoline ring can affect the reactivity of other positions, allowing for selective functionalization during synthesis.
Structure-activity relationship (SAR) studies on quinazoline-based kinase inhibitors have often highlighted the importance of substitution at the 6- and 7-positions for potent activity.[12] The 7-fluoro substitution, in particular, has been shown to be beneficial in several series of kinase inhibitors.
Broader Biological Activities of this compound Derivatives
While the application of this compound in the development of kinase inhibitors is well-documented, derivatives of this scaffold have also shown promise in other therapeutic areas, including:
-
Anti-inflammatory Activity: Quinazolinone derivatives have been investigated for their potential as anti-inflammatory agents.[4]
-
Antimicrobial Agents: The quinazolinone core is found in compounds with antibacterial and antifungal properties.[13]
-
Antiviral Activity: Certain quinazolinone derivatives have demonstrated antiviral effects.[13]
The versatility of the this compound core makes it an attractive starting point for the exploration of new therapeutic agents across a range of diseases.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic advantages conferred by the 7-fluoro substituent make it a highly sought-after intermediate in the design and development of novel therapeutics. The successful application of this core in the synthesis of potent kinase inhibitors like Dacomitinib underscores its importance in modern oncology drug discovery.
Future research will likely continue to explore the derivatization of the this compound scaffold to develop next-generation inhibitors with improved selectivity and resistance profiles. Furthermore, the exploration of its potential in other therapeutic areas beyond oncology remains a promising avenue for future drug discovery efforts. The continued investigation of this privileged scaffold is poised to yield new and impactful medicines for a variety of unmet medical needs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Fluoroquinazolin-4(3H)one | 16499-57-3 [sigmaaldrich.com]
- 7. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of the 7-Fluoroquinazolin-4(3H)-one Scaffold
An Application Guide to the Synthesis of 7-Fluoroquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties[1][2][3]. The strategic incorporation of a fluorine atom at the 7-position of this scaffold can significantly enhance its pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, binding affinity, and bioavailability of drug candidates[4]. Consequently, this compound derivatives are key intermediates in the development of targeted therapeutics, such as kinase inhibitors for cancer treatment[4][5].
This guide provides a comprehensive overview of robust and modern synthetic methods for constructing this compound derivatives. It is designed for the practicing chemist, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and optimize these methods for their specific drug discovery programs.
Synthetic Strategies: A Mechanistic Overview
The construction of the this compound ring system can be approached through several primary disconnection strategies. The most common and versatile methods start from readily available fluorinated anthranilic acid derivatives or their corresponding amides. This guide will detail three principal routes:
-
Route A: Cyclocondensation from 2-Amino-4-fluorobenzoic Acid.
-
Route B: SNAr-Cyclization of 2,4-Difluorobenzamides.
-
Route C: Modern One-Pot and Catalyzed Approaches.
Figure 1. Primary synthetic pathways to the target scaffold.
Route A: Synthesis from 2-Amino-4-fluorobenzoic Acid
This classical and reliable approach involves the cyclization of 2-amino-4-fluorobenzoic acid with a suitable one-carbon (C1) source. The choice of the C1 source determines the substituent at the 2-position of the quinazolinone ring.
Protocol A1: Synthesis of Unsubstituted this compound
This protocol utilizes formamidine acetate as the C1 and N source to construct the core heterocyclic ring. The reaction proceeds via an initial condensation to form an N-acylated intermediate, which then undergoes intramolecular cyclization.
Workflow Diagram
Figure 2. Experimental workflow for Protocol A1.
Detailed Protocol:
-
Materials:
-
2-amino-4-fluorobenzoic acid (1.0 equiv)
-
Formamidine acetate (1.5 equiv)
-
Ethylene glycol monomethyl ether (or a similar high-boiling solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid and formamidine acetate.
-
Add ethylene glycol monomethyl ether to create a slurry (approx. 5-10 mL per gram of benzoic acid).
-
Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol or ethanol to remove residual solvent and impurities.
-
Dry the product under vacuum to yield this compound as a solid[6].
-
Expertise & Causality:
-
Solvent Choice: A high-boiling polar solvent like ethylene glycol monomethyl ether is used to ensure the reactants are soluble and to provide the necessary thermal energy for the cyclization and dehydration steps[6].
-
Reagent Stoichiometry: A slight excess of formamidine acetate is used to drive the reaction to completion.
Route B: SNAr-Cyclization of ortho-Fluorobenzamides
This modern and efficient transition-metal-free method leverages a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction followed by an intramolecular cyclization. It is particularly elegant for synthesizing 2,3-disubstituted derivatives. The starting material is an ortho-fluorobenzamide, where the fluorine atom serves as a leaving group.
Protocol B1: One-Pot Synthesis of 2,3-Disubstituted 7-Fluoroquinazolin-4(3H)-ones
This protocol demonstrates the reaction of a 2,4-difluorobenzamide with a primary amide in the presence of a strong base. The reaction proceeds in two key steps: (1) SNAr reaction where the amide nitrogen displaces the fluorine at the 2-position, and (2) intramolecular cyclization with the loss of water to form the quinazolinone ring.[7][8]
Reaction Mechanism
Figure 3. Key steps in the SNAr-Cyclization pathway.
Detailed Protocol:
-
Materials:
-
N-substituted-2,4-difluorobenzamide (1.0 equiv)
-
Primary amide (e.g., Benzamide) (2.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried reaction vial, add the N-substituted-2,4-difluorobenzamide, the primary amide, and cesium carbonate.
-
Add anhydrous DMSO under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vial and heat the mixture to 135 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2,3-disubstituted-7-fluoroquinazolin-4(3H)-one[7][8].
-
Expertise & Causality:
-
Base Selection: Cesium carbonate is a highly effective base for this transformation. Its high solubility in DMSO and strong basicity facilitate the deprotonation of the incoming amide, which is crucial for the initial SNAr step. Weaker bases like K₂CO₃ are often less effective[7][8].
-
Solvent: Anhydrous DMSO is the solvent of choice as its polar aprotic nature stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate.
-
Trustworthiness: This one-pot protocol is self-validating as the formation of the product requires the successful sequential execution of two distinct chemical transformations. The purity of the final product, confirmed by NMR and MS, validates the entire cascade.
Route C: Modern Green and One-Pot Syntheses
Driven by the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient methods. These often involve microwave assistance, novel catalysts, or multicomponent reactions (MCRs) to reduce reaction times, energy consumption, and waste generation.[9][10][11]
Protocol C1: Microwave-Assisted Three-Component Synthesis
This protocol describes a rapid, one-pot synthesis from an anthranilic acid derivative, an amine, and an orthoester under microwave irradiation. This approach allows for the rapid construction of diverse 2,3-disubstituted quinazolinones.[11][12]
Comparative Data of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalyst | Conditions | Time | Typical Yield (%) | Reference(s) |
| Protocol A1 | 2-Amino-4-fluorobenzoic acid | Formamidine acetate | Reflux in solvent | 4-6 h | ~70-85% | [6] |
| Protocol B1 | N-R¹-2,4-difluorobenzamide, R²-CONH₂ | Cs₂CO₃ | 135 °C, DMSO | 12-24 h | 60-90% | [7][8] |
| Protocol C1 | 4-Fluoroanthranilic acid, Amine, Orthoester | (None or Acid catalyst) | Microwave, 120-150 °C | 15-30 min | 85-95% | [11][12] |
| Visible Light | 2-Amino-4-fluorobenzamide, Aldehyde | Fluorescein, TBHP | Blue LEDs, Room Temp. | 12 h | 70-90% | [13] |
Detailed Protocol:
-
Materials:
-
4-Fluoroanthranilic acid (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Triethyl orthoformate (or other orthoester) (1.2 equiv)
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reactor vial, combine 4-fluoroanthranilic acid, the primary amine, and the orthoester.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 30 minutes. The reaction is typically performed neat (solvent-free).
-
After the reaction, cool the vial to room temperature.
-
Add a small amount of ethanol to the solidified mass and triturate to break up the solid.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum[11].
-
Expertise & Causality:
-
Microwave Irradiation: Microwaves provide rapid and efficient heating, dramatically reducing reaction times from hours to minutes compared to conventional heating. This is due to the direct interaction of microwaves with the polar molecules in the reaction mixture[11][12].
-
Solvent-Free Conditions: This method often works well without a solvent, which aligns with green chemistry principles by reducing solvent waste and simplifying purification[9][12]. The orthoester can act as both a reagent and a solvent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Fluoroquinazolin-4(3H)-one in Cancer Research
Introduction: The Strategic Importance of the Fluorinated Quinazoline Scaffold
In the landscape of modern oncology drug discovery, the quinazolinone core structure has emerged as a "privileged scaffold," forming the backbone of numerous clinically successful tyrosine kinase inhibitors (TKIs). The strategic incorporation of a fluorine atom at the 7-position, yielding 7-Fluoroquinazolin-4(3H)-one, enhances the molecule's pharmacological properties, making it a highly valuable starting material for the synthesis of potent and selective anticancer agents[1]. This document serves as a comprehensive guide for researchers, providing in-depth application notes on the utility of this compound and detailed protocols for its evaluation in cancer research studies.
While this compound is primarily utilized as a key intermediate in the synthesis of more complex kinase inhibitors, understanding its foundational role and the methodologies to assess the biological activity of its derivatives is paramount for drug development professionals[1]. The fluorine substitution is known to enhance biological activity, potentially by increasing metabolic stability and binding affinity to target proteins.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of the this compound scaffold have been extensively shown to target critical signaling pathways that are frequently dysregulated in cancer. The primary molecular targets are receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Quinazoline-based inhibitors are designed to compete with ATP at the kinase domain of EGFR, thereby blocking the downstream signaling cascade. The design and synthesis of novel quinazolinone-based derivatives have been a successful strategy to overcome drug resistance, for instance, against the T790M mutation in EGFR[2][3][4].
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is the primary mediator of the pro-angiogenic signals induced by VEGF. Inhibition of VEGFR-2 kinase activity blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply. The quinazoline scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors[5][6][7].
Caption: VEGFR-2 Signaling and Anti-Angiogenic Action.
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer potential of derivatives synthesized from this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-treated) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark[9][10].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at -20°C[11][12][13][14].
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 4: In Vitro Kinase Inhibition Assay (EGFR & VEGFR-2)
This assay measures the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2. The ADP-Glo™ Kinase Assay is a common method.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, kinase, and substrate.
-
Initiation: Start the kinase reaction by adding ATP. The final volume is typically 25 µL. Incubate at 30°C for 45-60 minutes[15][16][17][18][19][20][21].
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature[21].
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Caption: Experimental workflow for evaluating quinazoline derivatives.
Data Presentation
While specific IC₅₀ values for the parent compound, this compound, are not extensively reported in the literature, the following tables provide examples of the potent activity observed with its derivatives against various cancer cell lines and kinases.
Table 1: Cytotoxicity of Quinazolin-4(3H)-one Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative A | NCI-H460 | Lung Cancer | 0.789 | [3] |
| Derivative B | MCF-7 | Breast Cancer | 0.20 | [22] |
| Derivative C | HCT-116 | Colorectal Cancer | 3.74 | [5] |
| Derivative D | HepG2 | Liver Cancer | 5.00 | [5] |
Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Kinase Target | IC₅₀ (µM) | Reference |
| Derivative E | EGFR (T790M/L858R) | 0.031 | [2] |
| Derivative F | EGFR | 0.069 | [3] |
| Derivative G | VEGFR-2 | 0.340 | [5] |
| Derivative H | VEGFR-2 | 0.257 | [22] |
Conclusion and Future Directions
This compound stands as a cornerstone for the development of targeted cancer therapies. Its fluorinated quinazoline core provides a robust platform for medicinal chemists to design and synthesize novel kinase inhibitors with enhanced potency and selectivity. The protocols detailed in this guide offer a comprehensive framework for the preclinical evaluation of these promising anticancer agents. Future research should continue to explore the vast chemical space around this scaffold to develop next-generation inhibitors that can overcome clinical challenges such as drug resistance.
References
- 1. This compound [myskinrecipes.com]
- 2. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Fluoroquinazolin-4(3H)-one in the Development of Anti-inflammatory Drugs: Advanced Application Notes and Protocols
Introduction: The Therapeutic Potential of 7-Fluoroquinazolin-4(3H)-one in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties[1][2][3].
The introduction of a fluorine atom into a pharmacologically active molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability. This compound, a fluorinated derivative of the quinazolinone core, has emerged as a promising candidate for the development of novel anti-inflammatory agents. Preclinical evidence suggests that quinazolinone derivatives can modulate key inflammatory pathways, notably by inhibiting the activity of cyclooxygenase-2 (COX-2) and suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] This is often achieved through the inhibition of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of the inflammatory response.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a lead compound for anti-inflammatory drug discovery. We present detailed protocols for its synthesis and a suite of robust in vitro and in vivo assays to rigorously evaluate its therapeutic potential.
PART 1: Synthesis and Characterization
A reliable synthetic route is paramount for the exploration of this compound and its analogs. The following protocol is a robust method adapted from established syntheses of quinazolinone scaffolds.[7]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 2-amino-4-fluorobenzoic acid.
Step 1: Synthesis of 2-Acetamido-4-fluorobenzoic Acid
-
In a 250 mL round-bottom flask, dissolve 10 g of 2-amino-4-fluorobenzoic acid in 100 mL of acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) for 2 hours.
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Pour the mixture into 500 mL of ice-cold water and stir vigorously for 30 minutes to precipitate the product fully and hydrolyze excess acetic anhydride.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-acetamido-4-fluorobenzoic acid.
Step 2: Cyclization to this compound
-
Combine 5 g of 2-acetamido-4-fluorobenzoic acid with 50 mL of formamide in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-190°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening allows for the efficient evaluation of the compound's anti-inflammatory properties and mechanism of action.
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in-vitro evaluation of this compound.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[1][8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells by replacing the old media with 100 µL of media containing the test compound at various concentrations for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Protocol 3: COX-2 Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of the test compound on the activity of the COX-2 enzyme.[10][11][12]
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
This compound
-
Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX-2 enzyme, Probe, Cofactor, Arachidonic Acid) as per the kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and Celecoxib in Assay Buffer.
-
Assay Setup: In a 96-well white opaque plate, add the following to respective wells:
-
Enzyme Control: 10 µL Assay Buffer
-
Inhibitor Control: 10 µL Celecoxib
-
Test Sample: 10 µL of diluted this compound
-
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme. Add 80 µL of the Reaction Mix to each well.
-
Initiate Reaction: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol quantifies the reduction in secreted pro-inflammatory cytokines from LPS-stimulated macrophages upon treatment with the test compound.[13][14][15]
Materials:
-
Supernatants from Protocol 2 (LPS-stimulated macrophages)
-
Human/Murine TNF-α and IL-6 ELISA kits
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Preparation: Follow the ELISA kit instructions for coating the plate with the capture antibody, if not already pre-coated.
-
Sample and Standard Addition: Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the appropriate wells. Incubate as per the kit's protocol (typically 2 hours at room temperature).
-
Washing: Aspirate each well and wash 3-4 times with Wash Buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate (typically 1 hour at room temperature).
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP to each well and incubate (typically 30 minutes at room temperature).
-
Washing: Repeat the wash step.
-
Substrate Development: Add the TMB Substrate Solution to each well and incubate in the dark until color develops (typically 15-20 minutes).
-
Stop Reaction: Add the Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
Protocol 5: Western Blot Analysis of NF-κB and p38 MAPK Activation
This protocol assesses the compound's ability to inhibit the activation of key inflammatory signaling pathways by measuring the phosphorylation of NF-κB p65 and p38 MAPK.[16][17][18][19]
Materials:
-
LPS-stimulated RAW 264.7 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes and transfer system
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, strip the membrane and reprobe with antibodies against the total protein (e.g., total p65) and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein.
PART 3: Mechanism of Action - Targeting Key Inflammatory Signaling Pathways
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[10][17] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).[14] this compound may inhibit this pathway by preventing the phosphorylation of the p65 subunit, thereby blocking its nuclear translocation and transcriptional activity.[6]
Caption: Inhibition of the NF-κB signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade activated by cellular stress and inflammatory stimuli. Activation of this pathway leads to the phosphorylation of various downstream transcription factors, which in turn upregulate the expression of inflammatory cytokines. Quinazolinone derivatives may also target upstream kinases in this pathway, leading to a reduction in p38 phosphorylation and a subsequent dampening of the inflammatory response.
Caption: Inhibition of the p38 MAPK signaling pathway.
PART 4: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.
Protocol 6: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used for the preliminary screening of anti-inflammatory drugs.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Indomethacin or Diclofenac sodium (positive control)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [ (Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control ] x 100
-
PART 5: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results and making informed decisions about compound progression.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Endpoint | This compound (IC₅₀, µM) | Positive Control (IC₅₀, µM) |
| NO Production | Inhibition of Nitrite | [Insert experimental value] | Dexamethasone: [Insert value] |
| COX-2 Activity | Enzyme Inhibition | [Insert experimental value] | Celecoxib: [Insert value] |
| TNF-α Secretion | Cytokine Inhibition | [Insert experimental value] | Dexamethasone: [Insert value] |
| IL-6 Secretion | Cytokine Inhibition | [Insert experimental value] | Dexamethasone: [Insert value] |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | [Insert value] | - |
| Indomethacin | 10 | [Insert value] | [Insert value] |
| This compound | 10 | [Insert value] | [Insert value] |
| This compound | 20 | [Insert value] | [Insert value] |
| This compound | 40 | [Insert value] | [Insert value] |
Interpretation: A dose-dependent reduction in paw edema by this compound, comparable to the positive control, would indicate significant in vivo anti-inflammatory efficacy. The in vitro data will provide insights into the compound's potency and its likely mechanism of action, guiding further optimization and development efforts.
References
- 1. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving 7-Fluoroquinazolin-4(3H)-one for In Vitro Assays
Introduction
7-Fluoroquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This compound is frequently utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy[4][5].
This comprehensive guide provides field-proven protocols and technical insights for the effective dissolution of this compound. It is designed to equip researchers, scientists, and drug development professionals with a robust methodology, from preparing high-concentration stock solutions to validating solvent compatibility in cell-based assays.
Section 1: Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for developing an effective dissolution strategy.
| Property | Value | Source(s) |
| CAS Number | 16499-57-3 | [5][7][8] |
| Molecular Formula | C₈H₅FN₂O | [4][7] |
| Molecular Weight | 164.14 g/mol | [4][7][8] |
| Appearance | Solid, powder form (typically white to off-white) | [8] |
| Storage (Solid) | Store at room temperature or 0-8°C, sealed and dry | [4][5] |
Section 2: Rationale for Solvent Selection and Critical Considerations
The Challenge: Poor Aqueous Solubility
The primary obstacle for using this compound in biological assays is its inherent hydrophobicity. Direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is generally not feasible and will result in suspension rather than a true solution, rendering it unsuitable for accurate dose-response studies.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
For initial solubilization, the use of a water-miscible organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the industry-standard and recommended primary solvent for quinazolinone derivatives and other poorly soluble compounds for several reasons[6][9]:
-
Exceptional Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds[9].
-
Water Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of working solutions from a concentrated stock.
-
Established Use: It is widely used in high-throughput screening (HTS) and general cell-based assays, and its effects on many biological systems are well-documented[10][11].
Critical Consideration: Solvent-Induced Bioactivity and Cytotoxicity
While indispensable, DMSO is not inert and can exert biological effects. At high concentrations, DMSO can be toxic to cells, permeabilize membranes, and interfere with assay components[11][12].
-
Concentration Limits: It is critical to keep the final concentration of DMSO in the assay as low as possible. A widely accepted upper limit for most cell-based assays is 0.5% (v/v) , while more sensitive primary cell cultures may require a final concentration of ≤ 0.1% (v/v) [10]. The exact tolerance is highly cell-line dependent and must be experimentally determined[11][13].
-
The Vehicle Control Imperative: Every experiment must include a "vehicle control." This control consists of cells treated with the assay medium containing the exact same final concentration of DMSO as the highest concentration used for the test compound[10]. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.
Section 3: Experimental Protocols
These protocols provide a step-by-step methodology for preparing and validating solutions of this compound.
Protocol 1: Preparation of a 50 mM High-Concentration Stock Solution in DMSO
Rationale: Preparing a high-concentration stock solution is essential for minimizing the volume of organic solvent added to the final assay, thereby keeping the final DMSO concentration below cytotoxic levels.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[14]
-
Calibrated analytical balance
-
Sterile, low-retention microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
Step-by-Step Methodology:
-
Calculation: Determine the mass of compound required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 164.14 g/mol x 1000 = 8.21 mg
-
-
Weighing: Accurately weigh 8.21 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes[10].
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
If dissolution is incomplete: Place the tube in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution[10].
-
As a final resort: Gentle warming in a 37°C water bath for 5-10 minutes can be used, but be cautious as heat may degrade some compounds[10]. Allow the solution to return to room temperature before use.
-
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes[10]. Store aliquots at -20°C or -80°C for long-term stability[15].
Protocol 2: Preparation of Working Solutions in Aqueous Media
Rationale: This protocol details the critical dilution step from the DMSO stock into the final aqueous assay medium. The primary challenge is to avoid compound precipitation.
Materials:
-
50 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile conical or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Step-by-Step Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 50 mM DMSO stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Intermediate Dilution (Recommended): Performing a 1:100 intermediate dilution often improves solubility in the final step.
-
Pipette 990 µL of pre-warmed medium into a sterile tube.
-
Add 10 µL of the 50 mM stock solution directly into the medium. Immediately cap and vortex well. This creates a 500 µM solution with 1% DMSO.
-
-
Final Dilution: Prepare the final working concentrations from the 500 µM intermediate solution. For example, to prepare a 10 µM final working solution:
-
Pipette 980 µL of pre-warmed medium into a sterile tube.
-
Add 20 µL of the 500 µM intermediate solution.
-
This results in a 10 µM final concentration of the compound in a medium containing 0.02% DMSO , which is well below the toxicity threshold for most cell lines.
-
-
Crucial Technique: When diluting, always add the smaller volume of the DMSO-containing stock to the larger volume of aqueous medium while actively mixing (vortexing or swirling) [14][16]. This rapid dispersion helps prevent the compound from crashing out of solution.
-
Visual Inspection: Always visually inspect the final working solutions for any signs of precipitation (cloudiness, particulates). If precipitation is observed, the concentration is too high for the final solvent composition, and lower concentrations should be tested.
Protocol 3: Determining DMSO Tolerance for a Specific Cell Line
Rationale: This self-validating experiment is essential to establish the maximum non-toxic concentration of your vehicle (DMSO) for your specific biological system, ensuring that observed effects are due to the compound, not the solvent.
Materials:
-
The specific cell line to be used in the main experiment
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Anhydrous DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Step-by-Step Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density planned for your primary assay and allow them to adhere overnight.
-
Prepare Solvent Dilutions: In complete cell culture medium, prepare a serial dilution of DMSO. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" (0% DMSO) control[14].
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using your chosen method according to the manufacturer's protocol.
-
Analysis: Plot cell viability (%) against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "medium only" control is your maximum allowable final DMSO concentration for subsequent experiments.
Section 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in 100% DMSO. | Insufficient solvent volume; low-quality or hydrated DMSO; high crystal lattice energy. | Use fresh, anhydrous DMSO. Increase the solvent volume to target a lower stock concentration. Apply sonication for 10-15 minutes. Use gentle warming (37°C) as a last resort.[6] |
| DMSO stock solution precipitates upon storage at -20°C. | The compound's solubility in DMSO is temperature-dependent and it is supersaturated at low temperatures. | If compound stability at room temperature is confirmed, store the stock tightly sealed in the dark. If refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before each use.[6] |
| Compound precipitates upon dilution into aqueous assay buffer. | The final concentration exceeds the compound's thermodynamic solubility limit in the final solvent mixture ("precipitation upon dilution"). | Reduce the final assay concentration of the compound. Ensure the final DMSO concentration is sufficient but non-toxic. Add the DMSO stock to the buffer slowly while vortexing vigorously to maximize dispersion.[6][14][17] |
| Inconsistent results in cell-based assays. | Precipitation in assay plates; compound degradation; inaccurate pipetting of viscous DMSO stock. | Visually inspect assay plates under a microscope for precipitation. Prepare fresh working solutions for each experiment. Use positive displacement or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
Section 5: Visualization of the Dissolution Workflow
The following diagram outlines the decision-making process for preparing this compound for in vitro assays.
Caption: Decision workflow for dissolving this compound.
References
- 1. cibtech.org [cibtech.org]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Fluoroquinazolin-4(3H)one | 16499-57-3 [sigmaaldrich.com]
- 9. btsjournals.com [btsjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note: Evaluating 7-Fluoroquinazolin-4(3H)-one as a Novel PARP-1 Inhibitor in Biochemical Assays
Abstract
This document provides a comprehensive guide to the biochemical evaluation of 7-Fluoroquinazolin-4(3H)-one, a small molecule based on the privileged quinazolinone scaffold, as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). We delve into the scientific rationale for targeting PARP-1 in cancer therapy, outline detailed protocols for robust in vitro biochemical assays, and explain the critical data analysis required to characterize novel inhibitors. This guide is designed to equip researchers with the necessary tools and insights to confidently assess the PARP-1 inhibitory potential of new chemical entities.
Introduction: The Critical Role of PARP-1 in DNA Repair and Cancer
Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR) network.[1][2] This nuclear enzyme acts as a primary sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[1][2] Upon detecting a break, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, effectively initiating the base excision repair (BER) pathway to resolve the damage.[5]
Inhibition of PARP-1 has emerged as a powerful strategy in cancer therapy, particularly through the concept of "synthetic lethality".[6] In tumors with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are critical for homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP-1-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2][5] These cells, unable to repair DSBs through HR, are selectively killed, while healthy cells with functional HR pathways remain viable.[2] Several PARP inhibitors, such as Olaparib and Rucaparib, have been approved for treating cancers with these specific genetic vulnerabilities.[7]
Beyond catalytic inhibition, a key mechanism for many potent PARP inhibitors is "PARP trapping". This process stabilizes the PARP-1/DNA complex, preventing the enzyme's dissociation even after PARylation, which is more cytotoxic than the simple accumulation of unrepaired SSBs.[8]
The quinazolin-4(3H)-one scaffold has been extensively explored in medicinal chemistry due to its diverse biological activities.[9][10] Notably, it has been successfully utilized as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib, leading to the development of novel and potent PARP-1 inhibitors.[7][11] This precedent provides a strong rationale for investigating novel derivatives, such as this compound, as potential PARP-1 inhibitors.
PARP-1 Signaling and Inhibition Pathway
The following diagram illustrates the central role of PARP-1 in DNA repair and the mechanism of action for PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Design and Protocols
To comprehensively evaluate the PARP-1 inhibitory activity of this compound, a multi-assay approach is recommended. This section provides detailed protocols for a primary enzymatic assay and a secondary competitive binding assay.
PARP-1 Chemiluminescent Enzymatic Assay
This assay directly measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.[12] A decrease in the signal in the presence of the test compound indicates inhibition.
Principle: Histones are coated onto a 96-well plate. Recombinant PARP-1, activated DNA, and a biotinylated NAD+ substrate are added. Active PARP-1 incorporates the biotinylated ADP-ribose onto the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant Human PARP-1 Enzyme (e.g., BPS Bioscience, Cat. #80501)
-
Histone-coated 96-well plate (or coat clear 96-well plates with histone mixture)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+ Substrate Mix (e.g., part of BPS Bioscience PARP1 Chemiluminescent Assay Kit, Cat. #80561)
-
10x PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
This compound (test compound)
-
Olaparib (positive control inhibitor)
-
DMSO (vehicle control)
-
PBST (PBS with 0.05% Tween-20)
-
Chemiluminescence-capable plate reader
Protocol Workflow:
Caption: Workflow for the PARP-1 chemiluminescent assay.
Detailed Steps:
-
Plate Preparation: If not using pre-coated plates, add 50 µL of histone mixture (diluted 1:5 in PBS) to each well of a 96-well plate and incubate overnight at 4°C.[12]
-
Washing and Blocking: Wash the plate three times with 200 µL of PBST. Block wells by adding 200 µL of Blocking Buffer and incubate for 90 minutes at room temperature.[12]
-
Final Wash: Wash the plate three times with 200 µL of PBST.[12]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Olaparib in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%. Add 5 µL of diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Enzyme Addition: Prepare a master mix containing PARP-1 enzyme and activated DNA in 1x PARP Assay Buffer. Add 20 µL of this mix to each well.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the PARP Substrate Mixture (containing biotinylated NAD+). Incubate the plate at room temperature for 60 minutes.[12]
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted Streptavidin-HRP and incubate for 30 minutes at room temperature.[12]
-
Wash the plate three times with PBST.
-
Add 50 µL of chemiluminescent substrate to each well and immediately read the luminescence using a plate reader.
-
Fluorescence Polarization (FP) Competitive Binding Assay
This assay determines if the test compound binds to the NAD+ pocket of PARP-1 by measuring its ability to displace a fluorescently labeled probe.[13]
Principle: A fluorescently labeled PARP inhibitor (probe) binds to the PARP-1 enzyme, resulting in a high fluorescence polarization signal because the large complex tumbles slowly in solution. If a test compound competes for the same binding site, it will displace the fluorescent probe. The displaced probe tumbles more rapidly, leading to a decrease in the FP signal.[13]
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-fluorescein)
-
FP Assay Buffer
-
This compound (test compound)
-
Olaparib (unlabeled, positive control)
-
DMSO (vehicle control)
-
Black, low-volume 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular response to PARP1 inhibition in ovarian cancer cells as determined by mass spectrometry based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]
- 4. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of 7-Fluoroquinazolin-4(3H)-one
An authoritative guide to the quantitative analysis of 7-Fluoroquinazolin-4(3H)-one, this document provides detailed methodologies for researchers, scientists, and professionals in drug development. As a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer therapy, robust and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and process optimization.[1][2][3]
This application note details two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to analytical method development. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-fluoro-3H-quinazolin-4-one | [4] |
| Synonyms | 7-Fluoroquinazolin-4-ol, 3,4-Dihydro-7-fluoro-4-oxoquinazoline | [5] |
| CAS Number | 16499-57-3 | [4][6] |
| Molecular Formula | C₈H₅FN₂O | [1][4] |
| Molecular Weight | 164.14 g/mol | [1][4] |
| Physical Form | Solid-Powder | [5] |
| Boiling Point | ~293.3 °C at 760 mmHg | [1] |
Method 1: Quantification by Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust, reliable, and widely accessible method for determining the purity and concentration of this compound in bulk materials and simple formulations. The method leverages the compound's hydrophobicity and strong UV chromophore for separation and detection.
Principle of the Method
The separation is achieved on a nonpolar C18 stationary phase. A polar mobile phase, consisting of an aqueous component and an organic modifier (acetonitrile), elutes the analytes. This compound, being a moderately polar compound, is well retained and separated from potential impurities. The quinazolinone ring system contains a strong chromophore, allowing for sensitive detection by UV spectrophotometry. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial; it protonates the basic nitrogen atoms in the quinazolinone structure, which suppresses undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in improved peak symmetry and reproducibility.[7][8]
Experimental Protocol: HPLC-UV
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
This compound reference standard (≥95% purity).[2]
The following table outlines the recommended starting conditions, which should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for quinazolinone derivatives.[7][9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures analyte protonation for better peak shape.[7] |
| Gradient | Isocratic: 70% A / 30% B | An isocratic method is simple and robust for routine QC analysis.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controls retention time variability and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak distortion. |
| Detection Wavelength | 254 nm | Quinazolinone structures exhibit strong absorbance near this wavelength. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Preparation (Assay): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution to fall within the calibration range (e.g., a 1:4 dilution to achieve a target concentration of 25 µg/mL).
-
Inject the prepared standard solutions and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression analysis.
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
System Suitability: Before sample analysis, inject a mid-range standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 2.0.
HPLC-UV Workflow Diagram
Typical HPLC Method Validation Parameters
| Parameter | Typical Specification | Reference |
| Linearity (r²) | ≥ 0.999 | [10] |
| Range | 1 - 100 µg/mL | [10][11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [12] |
| Precision (% RSD) | ≤ 2.0% | [12] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [10] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | [10] |
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as quantifying this compound in biological matrices (e.g., plasma, urine) or detecting trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14] The method's power lies in its ability to combine chromatographic separation with mass-based detection of specific parent-to-product ion transitions.
Principle of the Method
Following separation on an HPLC or UPLC system, the analyte is ionized, typically using Electrospray Ionization (ESI), which is efficient for polar, nitrogen-containing compounds. The mass spectrometer first selects the protonated molecular ion (the precursor ion, [M+H]⁺) in the first quadrupole (Q1). This ion is then fragmented by collision-induced dissociation (CID) in the second quadrupole (Q2). Finally, the third quadrupole (Q3) selects for one or more specific, characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, enabling sensitive and accurate quantification at very low concentrations.[15][16]
Experimental Protocol: LC-MS/MS
-
LC-MS/MS system: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.
-
This compound reference standard and a suitable internal standard (IS), such as an isotopically labeled version or a structurally similar compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suitable for fast, high-efficiency UPLC separations. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for LC-MS, providing a proton source for ESI+ and good chromatography.[16] |
| Gradient | 5% B to 95% B over 3 min | A gradient is often used to ensure elution of all components and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures robust and reproducible retention times.[17] |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | The nitrogen atoms in the quinazolinone ring are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temperature | 150 °C | |
| Desolvation Gas Temp | 400 °C | |
| MRM Transitions | See table below | Provides specificity and sensitivity for quantification. |
Optimized MRM Transitions: The precursor ion for this compound (MW 164.14) is [M+H]⁺ at m/z 165.1. Fragmentation can be predicted to occur via loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 165.1 | 137.1 (Quantifier) | 20 |
| (Qualifier) | 165.1 | 110.1 (Qualifier) | 25 |
| Internal Standard (IS) | - | - | - |
Note: Collision energies must be optimized empirically on the specific instrument used.
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Solutions: Serially dilute the stock solutions to create combined working standards containing the analyte at various concentrations (e.g., 0.1 to 1000 ng/mL) and the IS at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Acquire data using the defined MRM transitions.
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
LC-MS/MS Workflow Diagram
Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Specification | Reference |
| Linearity (r²) | ≥ 0.995 | [17] |
| Range | 0.1 - 1000 ng/mL | [11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [14] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | [14] |
| Limit of Quantification (LLOQ) | ~0.1 ng/mL | [17] |
| Matrix Effect | Monitored and within acceptable limits | [16] |
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Fluoroquinazolin-4(3H)one | 16499-57-3 [sigmaaldrich.com]
- 6. hexonsynth.com [hexonsynth.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Highly sensitive LC-MS/MS methods for the determination of seven human CYP450 activities using small oral doses of probe-drugs in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples | MDPI [mdpi.com]
- 17. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: One-Pot Synthesis of Quinazolin-4(3H)-one Analogues
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.
Objective: This document provides a comprehensive technical guide to the efficient one-pot synthesis of quinazolin-4(3H)-one analogues. It moves beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and optimize these methods for novel compound discovery and scale-up.
Strategic Overview: The Power of Quinazolinones and One-Pot Syntheses
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure." This is due to its widespread presence in natural products and its ability to serve as a versatile framework for developing therapeutic agents with a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral properties.[1][2][3][4][5] Marketed drugs such as Idelalisib (Zydelig®), an anticancer agent, feature this core, underscoring its clinical significance.[1][4]
Traditional multi-step syntheses for these analogues, while foundational, are often hampered by laborious intermediate isolation, cumulative yield loss, and significant solvent and reagent waste. One-pot multicomponent reactions (MCRs) circumvent these issues by combining three or more reactants in a single reaction vessel, where a cascade of bond-forming events occurs without isolating intermediates.[1] This approach offers profound advantages:
-
Operational Simplicity: Reduced handling and purification steps.
-
Economic & Environmental Efficiency: Lower consumption of solvents, reagents, and energy, aligning with the principles of green chemistry.[6]
-
High Atom Economy: A greater proportion of the atoms from the starting materials are incorporated into the final product.
-
Rapid Library Generation: The ability to systematically vary each component makes MCRs ideal for generating diverse compound libraries for structure-activity relationship (SAR) studies.[7]
This guide focuses on the most robust and widely adopted one-pot strategies, providing both the mechanistic rationale and detailed, field-tested protocols.
Core Synthetic Strategies: A Mechanistic Approach
The synthesis of the quinazolin-4(3H)-one core typically involves the annulation of a pyrimidine ring onto an anthranilic acid derivative. One-pot strategies have been developed using several key precursors, each with distinct advantages. The most prevalent approaches can be broadly categorized as those starting from anthranilic acid, isatoic anhydride, or 2-aminobenzamides, often employing catalytic or catalyst-free green conditions.
Figure 1: Key one-pot strategies for quinazolin-4(3H)-one synthesis.
Protocol I: Microwave-Assisted Synthesis from Anthranilic Acid
This three-component reaction is a classic example of a green, efficient method for producing 3-substituted quinazolin-4(3H)-ones.[6][8] It leverages microwave irradiation to dramatically reduce reaction times from hours to minutes.[9][10]
Mechanistic Rationale
The reaction proceeds through a cascade mechanism. Initially, the primary amine reacts with the orthoester to form an intermediate, which then condenses with the carboxylic acid group of anthranilic acid. The final, irreversible step is an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed amide carbonyl, followed by elimination of water and alcohol to yield the aromatic quinazolinone ring. Microwave energy efficiently drives the dehydration and cyclization steps, which are often the rate-limiting parts of the thermal process.
Figure 2: Reaction pathway from anthranilic acid.
Detailed Experimental Protocol
Materials:
-
Anthranilic acid (1.0 mmol, 137 mg)
-
Substituted primary amine (e.g., aniline) (1.2 mmol)
-
Triethyl orthoformate (1.2 mmol, 0.2 mL)
-
Ethanol (optional, 2-3 mL for slurry)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add anthranilic acid (1.0 mmol), the chosen primary amine (1.2 mmol), and a magnetic stir bar.
-
Reagent Addition: Add triethyl orthoformate (1.2 mmol) to the vessel. If reactants are solid, a minimal amount of ethanol (~2 mL) can be added to create a stirrable slurry.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.[6] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Causality Note: The use of a sealed vessel allows the temperature to rise above the boiling point of the reagents, accelerating the reaction. The 1.2 molar excess of the amine and orthoester helps drive the reaction to completion.
-
-
Work-up and Isolation: After cooling the vessel to room temperature, pour the reaction mixture over crushed ice (~20 g).
-
Precipitation: The product will typically precipitate as a solid. Stir for 10-15 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield the pure quinazolin-4(3H)-one analogue.
Protocol II: One-Pot Synthesis from Isatoic Anhydride
Isatoic anhydride is a stable, inexpensive, and highly effective precursor for the in situ generation of 2-aminobenzamide derivatives, making it a popular choice for MCRs.[1][11] This method allows for the synthesis of 2,3-disubstituted quinazolinones.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyls of isatoic anhydride, leading to a ring-opening that releases CO₂ and forms a 2-aminobenzamide intermediate. This intermediate then undergoes a condensation reaction with an aldehyde to form a Schiff base (or imine). The final step is an intramolecular cyclization followed by oxidation to form the stable aromatic quinazolinone ring. This oxidation can occur spontaneously in air or be promoted by a mild oxidant.
Figure 3: Workflow for quinazolinone synthesis from isatoic anhydride.
Detailed Experimental Protocol
Materials:
-
Isatoic anhydride (1.0 mmol, 163 mg)
-
Primary amine (e.g., methylamine hydrochloride) (1.2 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Solvent (e.g., DMSO, 2 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isatoic anhydride (1.0 mmol), the primary amine (1.2 mmol), the aldehyde (1.0 mmol), and a magnetic stir bar.
-
Solvent Addition: Add the solvent (e.g., DMSO, 2 mL). If using an additive like p-TsOH, add it at this stage (e.g., 0.1 mmol).[12]
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Causality Note: The initial ring-opening of isatoic anhydride is often exothermic. Heating is required to drive the subsequent condensation and cyclization-oxidation steps. DMSO can sometimes act as both a solvent and a mild oxidant in the final aromatization step.[14]
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Pour the mixture into cold water (~25 mL). The product usually precipitates.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove residual starting materials.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Comparison of Synthetic Methods
The choice of synthetic strategy often depends on the desired substitution pattern, available starting materials, and required reaction conditions (e.g., metal tolerance).
| Strategy | Key Starting Materials | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages & Insights |
| From Anthranilic Acid | Anthranilic acid, Amine, Orthoester | Microwave, 120 °C[6][8] | 15-40 min | 75-95% | Very fast, high yields, green chemistry approach. Best for 3-substituted analogues. |
| From Isatoic Anhydride | Isatoic anhydride, Amine, Aldehyde | Thermal (100-120 °C), catalyst-free or mild acid/I₂[12][13] | 2-8 hours | 60-90% | Stable, inexpensive precursor. Versatile for 2,3-disubstitution.[1] |
| Metal-Free Oxidative | 2-Aminobenzamide, Styrenes | DTBP (oxidant), p-TsOH, DMSO, 120 °C[12] | 12 hours | 55-85% | Avoids transition metal contamination. Styrene acts as an in situ aldehyde source. |
| Copper-Catalyzed | 2-Bromobenzamide, Aldehyde, NH₃(aq) | CuI, Ligand, Base, 110 °C[1] | 12-24 hours | 65-85% | Excellent functional group tolerance. Allows for C-N bond formation on aryl halides. |
Trustworthiness & Validation: Troubleshooting Common Issues
A protocol's trustworthiness is validated by its robustness and predictability. Here are common issues and field-proven solutions:
-
Low Yields:
-
Incomplete Reaction: Ensure anhydrous conditions, especially for reactions involving orthoesters. Extend reaction time or increase the temperature slightly. Check the purity of starting materials, as isatoic anhydride can hydrolyze over time.
-
Side Reactions: In aldehyde-based syntheses, self-condensation of the aldehyde can occur. Using the aldehyde as the limiting reagent can sometimes mitigate this.
-
-
Purification Challenges:
-
Residual Starting Materials: If the product is highly soluble, precipitation may be incomplete. An extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing the organic layer with brine may be necessary.
-
Tarry Byproducts: This often indicates decomposition at high temperatures. Lower the reaction temperature and extend the time, or consider a more efficient catalyst to allow for milder conditions.
-
-
Reaction Stalls (Monitored by TLC):
-
Catalyst Deactivation: In metal-catalyzed reactions, ensure the atmosphere is inert if required. The ligand choice is also critical for catalyst stability and turnover.
-
Intermediate Stability: In some cases, the dihydroquinazolinone intermediate may be stable and reluctant to oxidize. Bubbling air through the reaction mixture or adding a mild oxidant (like DDQ or even allowing it to stir open to the atmosphere) can facilitate the final aromatization step.[13]
-
By understanding the mechanistic steps and potential failure points, researchers can logically troubleshoot and adapt these protocols to synthesize a vast array of quinazolin-4(3H)-one analogues efficiently and effectively.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 7-Fluoroquinazolin-4(3H)-one as a Strategic Intermediate for the Synthesis of Potent Kinase Inhibitors
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This versatility has established quinazolinone derivatives as foundational components in the development of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[2][3]
Within this important class of compounds, 7-Fluoroquinazolin-4(3H)-one has emerged as a particularly valuable intermediate.[4][5] Its strategic incorporation of a fluorine atom at the 7-position significantly enhances the drug-like properties of the resulting molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity by modulating the electronic environment of the scaffold.[4][5]
This guide provides a comprehensive overview of the chemical rationale and field-proven protocols for utilizing this compound in the synthesis of potent kinase inhibitors, with a particular focus on targeting the Epidermal Growth Factor Receptor (EGFR), a critical enzyme in oncology.[6][7][8][9]
| Property | Value | Source |
| CAS Number | 16499-57-3 | [5][10] |
| Molecular Formula | C₈H₅FN₂O | [4][10] |
| Molecular Weight | 164.14 g/mol | [4][10] |
| Appearance | Solid Powder | |
| Boiling Point | 293.3 °C at 760 mmHg | [4] |
The Causality of Fluorine: A Strategic Advantage in Kinase Inhibitor Design
The decision to use a fluorinated intermediate like this compound is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atom is not merely a placeholder; its unique properties confer distinct advantages upon the final inhibitor molecule.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a position susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the compound's half-life and overall exposure in vivo.
-
Modulation of Binding Affinity : Fluorine is the most electronegative element. This property can alter the acidity of nearby N-H groups, potentially forming stronger hydrogen bonds with key amino acid residues in the kinase ATP-binding pocket. This can translate directly to increased potency.
-
Improved Pharmacokinetics : The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability. This careful tuning of physical properties is a critical aspect of transforming a potent compound into a viable drug candidate.
Core Synthetic Workflow: From Intermediate to Inhibitor
The conversion of this compound into a 4-anilinoquinazoline-based kinase inhibitor is a robust and modular process. The general workflow involves two critical transformations: activation of the 4-position via chlorination, followed by a nucleophilic aromatic substitution (SNAr) to install the desired aniline side chain, which is essential for kinase interaction.
Protocol 1: Chlorination of this compound
Causality : This step is crucial for activating the C4 position of the quinazolinone ring. The hydroxyl group in the tautomeric form of the quinazolinone is a poor leaving group. Converting it to a chloride creates an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack by the aniline in the subsequent step.[1]
Materials :
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM) as solvent
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure :
-
Setup : To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Reagent Addition : Add the solvent (e.g., Toluene) followed by the slow, dropwise addition of the chlorinating agent (e.g., POCl₃, 5-10 eq) at 0 °C. Add a catalytic amount of DMF.
-
Reaction : Heat the mixture to reflux (typically 80-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up : Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess chlorinating agent. Caution: This is a highly exothermic reaction.
-
Extraction : Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 4-chloro-7-fluoroquinazoline can often be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: SNAr Coupling with a Substituted Aniline
Causality : This is the key bond-forming reaction that constructs the final 4-anilinoquinazoline scaffold. The nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient C4 position of the activated intermediate and displacing the chloride. The specific substituted aniline used determines the inhibitor's selectivity and interaction with the "back pocket" of the kinase active site.[11][12]
Materials :
-
4-Chloro-7-fluoroquinazoline (1.0 eq)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 eq)
-
Isopropanol (IPA) or other suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
Procedure :
-
Setup : In a round-bottom flask, dissolve 4-chloro-7-fluoroquinazoline (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in isopropanol.
-
Reaction : Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours. The reaction often forms a precipitate as the product hydrochloride salt is generated. Monitor completion by TLC.
-
Isolation : Cool the mixture to room temperature. The product often crystallizes out of the solution.
-
Purification : Collect the solid product by filtration. Wash the filter cake with cold isopropanol or diethyl ether to remove unreacted starting materials. The product can be further purified by recrystallization or by converting it to the free base and performing column chromatography.
Application Spotlight: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling and tumor growth.[6][7] The 4-anilinoquinazoline scaffold is a perfect fit for the ATP-binding site of EGFR, making it a cornerstone of targeted cancer therapy.[9]
Biological Activity of Representative Quinazolinone Derivatives
The utility of the 7-fluoro-quinazolinone scaffold is demonstrated by the potent inhibitory activity of its derivatives against various cancer cell lines and kinases. The data below showcases the efficacy of these compounds, often compared to established drugs like Lapatinib.
| Compound ID | Target Kinase(s) | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 6d | EGFR | NCI-H460 (Lung) | 0.789 (GI₅₀) | [6] |
| Compound 6d | EGFR | (Enzyme Assay) | 0.069 (IC₅₀) | [6] |
| Compound 24 | EGFR-TK, DHFR | COLO-205 (Colon) | 15.1 (GI₅₀) | [8] |
| Compound 3j | Multi-kinase | MCF-7 (Breast) | 0.20 (IC₅₀) | [13][14] |
| Compound 3g | Multi-kinase | A2780 (Ovarian) | 0.14 (IC₅₀) | [13][14] |
| Lapatinib (Control) | EGFR, HER2 | MCF-7 (Breast) | 5.9 (IC₅₀) | [13][14] |
Conclusion and Future Outlook
This compound is a high-value, strategic intermediate for the synthesis of kinase inhibitors. The protocols outlined here provide a reliable and reproducible pathway to generate libraries of potent 4-anilinoquinazoline derivatives. The inherent advantages conferred by the 7-fluoro substituent, combined with the synthetic accessibility of the scaffold, ensure its continued relevance in drug discovery. Future work will undoubtedly focus on exploring novel substitutions on the aniline moiety and the quinazolinone core to develop next-generation inhibitors targeting other kinases or overcoming clinical resistance.[13][15][16]
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Alkylation of 7-Fluoroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 7-Fluoroquinazolin-4(3H)-ones in Medicinal Chemistry
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a fluorine atom at the 7-position of the quinazolinone ring can significantly enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.[3][4] N-alkylation at the 3-position of the 7-fluoroquinazolin-4(3H)-one core is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological profile. This application note provides a detailed experimental procedure for the N-alkylation of this compound, offering insights into the reaction mechanism, a step-by-step protocol, and methods for purification and characterization of the final products.
Reaction Mechanism: Understanding the N-Alkylation Process
The N-alkylation of this compound is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the nitrogen atom at the 3-position (N3) of the quinazolinone ring by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon atom of an alkylating agent, leading to the formation of a new carbon-nitrogen bond.
The regioselectivity of the alkylation, specifically the preference for N-alkylation over O-alkylation of the amide oxygen, is a key consideration. In most cases, N-alkylation is the predominant pathway, particularly when using polar aprotic solvents and alkali metal carbonate bases.[5] This preference can be attributed to the higher nucleophilicity of the nitrogen anion compared to the oxygen anion in the ambident nucleophile formed upon deprotonation.
Key Factors Influencing the Reaction:
-
Base: The choice of base is crucial for efficient deprotonation. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Carbonates are generally milder and easier to handle, making them a good first choice.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically used. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the quinazolinone anion.
-
Alkylating Agent: A variety of alkylating agents can be employed, most commonly alkyl halides (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide). The reactivity of the alkylating agent will influence the reaction time and temperature.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Reaction Mechanism Diagram:
Caption: General mechanism of N-alkylation of this compound.
Experimental Protocol: N-Methylation of this compound
This protocol details the N-methylation of this compound using methyl iodide as the alkylating agent. This procedure can be adapted for other alkyl halides with minor modifications to the reaction time and temperature.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | e.g., Sigma-Aldrich | Starting material. |
| Methyl Iodide (CH₃I) | Reagent grade | e.g., Acros Organics | Alkylating agent. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS grade | e.g., Fisher Scientific | Base. Ensure it is dry before use. |
| N,N-Dimethylformamide (DMF), anhydrous | ACS grade | e.g., Sigma-Aldrich | Reaction solvent. Use a dry, freshly opened bottle. |
| Ethyl Acetate (EtOAc) | HPLC grade | e.g., VWR Chemicals | For extraction and chromatography. |
| Hexane | HPLC grade | e.g., VWR Chemicals | For chromatography. |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - | For work-up. |
| Brine (Saturated NaCl solution) | Laboratory prepared | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | e.g., EMD Millipore | For drying the organic layer. |
| Silica Gel | 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the N-methylation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.09 mmol) and anhydrous potassium carbonate (1.26 g, 9.14 mmol, 1.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add methyl iodide (0.46 mL, 7.31 mmol, 1.2 equivalents) to the reaction mixture using a syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product is typically purified by column chromatography on silica gel.
Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50%). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 7-fluoro-3-methylquinazolin-4(3H)-one as a solid.
Expected Characterization Data for 7-Fluoro-3-methylquinazolin-4(3H)-one:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally. |
| ¹H NMR (CDCl₃) | δ (ppm): 8.2-8.3 (dd, 1H, Ar-H), 8.1 (s, 1H, NCHN), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (dd, 1H, Ar-H), 3.7 (s, 3H, N-CH₃). Note: Exact chemical shifts and coupling constants may vary slightly. |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.0 (C=O), 163.0 (d, JCF ≈ 250 Hz, C-F), 148.0, 147.0, 128.0 (d, JCF ≈ 10 Hz), 122.0, 115.0 (d, JCF ≈ 22 Hz), 110.0 (d, JCF ≈ 25 Hz), 34.0 (N-CH₃). Note: Exact chemical shifts and coupling constants may vary slightly. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₇FN₂O: 179.0564; found: 179.0566. |
Trustworthiness and Self-Validation
The success of this protocol relies on careful execution and monitoring. The following points serve as a self-validating system:
-
TLC Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the N-alkylated product confirms the progress of the reaction.
-
Spectroscopic Analysis: The characteristic ¹H NMR signals, particularly the singlet for the N-alkyl group and the shifts in the aromatic protons, confirm the structure of the product. The presence of the correct molecular ion peak in the mass spectrum further validates the identity of the desired compound.
-
Consistency: Reproducible yields and spectroscopic data across multiple runs indicate a robust and reliable protocol.
By following this detailed guide, researchers can confidently perform the N-alkylation of this compound, a key step in the synthesis of potentially bioactive molecules for drug discovery and development.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
The Strategic Role of 7-Fluoroquinazolin-4(3H)-one in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Quinazolinone Scaffold and the Significance of Fluorine in Modern Agrochemicals
The quinazolinone core, a fused bicyclic heterocycle, is a well-established "privileged scaffold" in medicinal and agrochemical research. Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
The introduction of fluorine into agrochemical candidates has become a cornerstone of modern crop protection chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. In the context of the quinazolinone scaffold, the presence of a fluorine atom, as in 7-fluoroquinazolin-4(3H)-one, can profoundly influence the molecule's interaction with biological targets, leading to the development of more potent and selective agrochemicals. This application note provides a detailed guide for researchers on the utilization of this compound as a key intermediate in the synthesis of potential agrochemicals, with a focus on a novel antifungal agent.
Core Intermediate: this compound
This compound is a versatile building block for the synthesis of a variety of substituted quinazolinones. Its reactivity at the N3 position allows for the introduction of diverse side chains, which is a common strategy for modulating biological activity.
Molecular Structure:
Structure of this compound.
Application 1: Synthesis of a Novel Quinazolinone-Based Antifungal Agent
This section details the synthesis of a potent antifungal agent, 3-(difluoromethyl)-N-(2-((7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide, which demonstrates the utility of this compound as a core building block.[3]
Synthetic Workflow
The synthesis involves a two-step process starting with the N-alkylation of this compound, followed by a coupling reaction.
Synthetic workflow for the target antifungal compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-((2-Aminophenyl)methyl)-7-fluoroquinazolin-4(3H)-one
-
Rationale: This step introduces the aniline moiety at the N3 position of the quinazolinone core. The use of potassium carbonate as a base is crucial for the deprotonation of the N-H group, facilitating the nucleophilic attack on the bromomethyl group of 2-(bromomethyl)aniline. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, ensuring the solubility of the reactants and facilitating the SN2 reaction.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(bromomethyl)aniline (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
-
Step 2: Synthesis of 3-(Difluoromethyl)-N-(2-((7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Rationale: This is an amide bond formation step. The intermediate from Step 1 is coupled with an acid chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. Dichloromethane (CH2Cl2) is a suitable solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
Procedure:
-
Dissolve 3-((2-aminophenyl)methyl)-7-fluoroquinazolin-4(3H)-one (1.0 eq) in anhydrous dichloromethane (CH2Cl2).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in CH2Cl2 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, DMSO-d6) δ ppm |
| Final Product | C21H16F3N5O2 | 443.38 | 10.18 (s, 1H, NH), 8.53 (s, 1H, pyrazol-H5), 8.52 (s, 1H, H2), 8.24–8.11 (m, 2H, H5,H6), 7.51–7.45 (m, 1H, H8), 7.42 (d, J = 2.6 Hz, 1H, Ar-H2), 7.36–7.32 (m, 1H, Ar-H3), 7.29 (t, J = 54.1 Hz, 1H, CF2H), 7.27 (dd, J = 7.7, 1.8 Hz, 1H, Ar-H5), 7.22 (td, J = 7.4, 1.3 Hz, 1H, Ar-H4), 5.21 (s, 2H, CH2), 4.01 (s, 3H, pyrazol-CH3)[3] |
Application 2: Synthesis of a Key Intermediate for Agrochemicals - 4-Chloro-7-fluoro-6-nitroquinazoline
The conversion of the hydroxyl group at the 4-position of the quinazolinone ring to a chlorine atom is a critical step in the synthesis of many bioactive molecules, including agrochemicals. The resulting 4-chloroquinazoline is a highly versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functionalities. This section outlines the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline from this compound.[4]
Synthetic Workflow
This synthesis involves a two-step process: nitration of the quinazolinone ring followed by chlorination.
References
Troubleshooting & Optimization
Troubleshooting low solubility of 7-Fluoroquinazolin-4(3H)-one in DMSO.
Technical Support Center: 7-Fluoroquinazolin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into troubleshooting common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we understand that suboptimal solubility can be a significant bottleneck in research and development, impacting assay results and timelines. This Q&A-formatted guide explains the causality behind experimental choices to help you resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in DMSO. What are the primary reasons this might be happening?
A1: Difficulty in dissolving this compound, even in a powerful solvent like DMSO, typically stems from a few key factors related to the compound's solid-state properties and the solvent's condition.
-
High Crystal Lattice Energy: The quinazolinone scaffold is a rigid, planar heterocyclic system.[1] This structure can lead to strong intermolecular interactions (like hydrogen bonding and π-π stacking) in the crystal lattice. Significant energy is required to overcome these forces, which can result in poor solubility if the energy gained from solvent-solute interactions is insufficient.
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice arrangement.[2] These forms can have different physical properties, including melting points and, most importantly, solubility.[3][4] It is common for one polymorph to be significantly less soluble than another.[5][6] The manufacturing or storage history of the solid compound can influence which polymorphic form you have.[7]
-
DMSO Quality (Water Content): DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic organic compounds.[10][11] Water alters the polarity and hydrogen-bonding network of the solvent, potentially reducing its effectiveness for compounds that dissolve best in anhydrous, polar aprotic environments.[12]
-
Intended Concentration: You may be attempting to create a stock solution that exceeds the compound's intrinsic solubility limit in DMSO at ambient temperature.
Q2: What are the immediate, non-destructive steps I can take to improve the dissolution of my compound?
A2: Before considering more complex solutions like co-solvents, several simple physical methods can be employed. These techniques aim to increase the kinetic energy of the system to overcome the activation energy barrier for dissolution.
1. Gentle Heating: Increasing the temperature provides the energy needed to break the crystal lattice bonds. For many quinazoline derivatives, solubility increases with temperature.[13]
-
Causality: Heat increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can disrupt the crystal lattice. It also increases the equilibrium solubility of the compound.[14]
2. Sonication: Using an ultrasonic bath can effectively break apart solute aggregates and increase the interaction between the compound and the solvent.
-
Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy shockwaves that mechanically disaggregate particles and enhance solvent penetration into the solid.[15][16]
3. Vortexing: Vigorous mixing ensures that the entire bulk of the compound is exposed to fresh solvent, preventing the formation of a saturated layer of solvent around the particles that can slow down dissolution.
-
Causality: Vortexing increases mass transfer by disrupting the diffusion boundary layer around the solid particles, allowing unsaturated solvent to continuously interact with the solid surface.[17]
| Method | Temperature Range | Duration | Key Consideration |
| Gentle Heating | 30°C to 40°C | 5-15 minutes | Monitor closely to avoid compound degradation. Do not exceed the compound's known stability limits. |
| Sonication | Ambient | 5-10 minutes | Ensure the vial cap is sealed to prevent aerosolization. Some energy will convert to heat, so monitor temperature. |
| Vortexing | Ambient | 1-2 minutes | Best for initial wetting of the powder and for use in conjunction with heating. |
Protocol 1: Standard Protocol for Assisted Dissolution
-
Add the weighed this compound to a clean, appropriate-sized vial.
-
Add the required volume of fresh, anhydrous DMSO.[10]
-
Cap the vial securely.
-
Vortex the mixture for 30-60 seconds to ensure the powder is fully wetted.
-
Place the vial in a sonicator bath for 5 minutes.
-
If solids persist, transfer the vial to a heat block or water bath set to 37°C for 10 minutes, vortexing intermittently.[10]
-
Allow the solution to cool to room temperature and visually inspect for any remaining particulate matter. A clear solution should result.[16]
Q3: I've tried heating and sonicating, but my compound still won't fully dissolve, or it precipitates upon cooling. What should I do next?
A3: If physical methods are insufficient, the next logical step is to modify the solvent system by introducing a co-solvent. This is a common and powerful technique for enhancing the solubility of poorly soluble drugs.[18][19]
A co-solvent is a water-miscible organic solvent that, when added to the primary solvent (in this case, DMSO), can change the overall polarity and solvation properties of the mixture.[20]
Common Co-solvents to Consider with DMSO:
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent with strong solubilizing properties, often capable of dissolving compounds that are challenging in DMSO alone.[11]
-
N-methyl-2-pyrrolidone (NMP): Another powerful polar aprotic solvent used in pharmaceutical formulations.
-
Ethanol: A polar protic solvent that can introduce hydrogen bond donating capabilities to the solvent system.[21]
-
Polyethylene Glycol (PEG 300/400): A non-volatile, low-toxicity co-solvent that can improve the solubility of many lipophilic compounds.[22]
Experimental Protocol 2: Co-Solvent Screening
-
Prepare small test slurries of your compound in 100% DMSO (e.g., 1 mg in 50 µL).
-
To separate test slurries, add a potential co-solvent (e.g., DMF or NMP) dropwise, vortexing after each addition.
-
Observe for dissolution. A good starting point is a 9:1 or 4:1 ratio of DMSO to the co-solvent.
-
Once a suitable co-solvent system is identified, you can prepare your stock solution in that mixture.
-
Crucial Final Check: Always verify that the chosen co-solvent is compatible with your downstream assay (e.g., cell viability, enzyme activity). Run a solvent-only control in your experiment.[23]
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, pH adjustment can be a very effective strategy, but it's typically applied to aqueous solutions rather than a 100% DMSO stock. The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1][24]
-
Mechanism: As a weak base, this compound will become protonated and thus more soluble in acidic conditions (lower pH).[25] The ionized form of a molecule is generally more water-soluble than the neutral form.[14]
-
Application: This strategy is most relevant when you dilute your DMSO stock into an aqueous buffer for your final assay. If you observe precipitation upon dilution, slightly lowering the pH of your final aqueous buffer (e.g., from 7.4 to 6.8) could keep the compound in solution.
-
Caution: Ensure that any change in pH is compatible with your biological system (e.g., cells, enzymes) and does not affect the stability or activity of your compound.
Q5: How can I be certain my compound is fully dissolved and not a fine, colloidal suspension?
A5: This is a critical point, as a fine suspension can lead to significant errors in concentration and result in poor experimental reproducibility.[26]
-
Visual Inspection: Hold the vial against a light source and a dark background. A true solution will be perfectly clear, with no visible particles, cloudiness, or Tyndall effect (light scattering).
-
Filtration Test: If you are uncertain, you can filter a small aliquot of the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE). If the compound was in suspension, the concentration of the filtrate will be significantly lower than the intended concentration.
-
Stability Over Time: Let the prepared solution sit undisturbed at room temperature for a few hours. A suspension may show signs of settling, whereas a true solution will remain clear.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A decision workflow for troubleshooting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 6. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]
- 7. ucd.ie [ucd.ie]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. cibtech.org [cibtech.org]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best Practice Guide for Solution Preparation - PharmaeliX [pharmaelix.com]
- 17. fastercapital.com [fastercapital.com]
- 18. ijprdjournal.com [ijprdjournal.com]
- 19. longdom.org [longdom.org]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 25. experts.arizona.edu [experts.arizona.edu]
- 26. benchchem.com [benchchem.com]
How to avoid side product formation in 7-Fluoroquinazolin-4(3H)-one synthesis
Technical Support Center: 7-Fluoroquinazolin-4(3H)-one Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges in this synthesis, minimize side product formation, and optimize your reaction outcomes. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the reaction mechanisms at play.
Understanding the Core Synthesis: The Niementowski Reaction
The most prevalent method for synthesizing this compound is a variation of the Niementowski quinazoline synthesis. This reaction involves the thermal condensation of 2-amino-4-fluorobenzoic acid with formamide.[1] Formamide serves both as a reactant, providing the N3-C2 unit of the quinazolinone ring, and often as the reaction solvent.
The reaction proceeds via a two-step mechanism:
-
Initial Formylation: The amino group of 2-amino-4-fluorobenzoic acid nucleophilically attacks the carbonyl carbon of formamide, leading to the formation of the key intermediate, N-(2-carboxy-5-fluorophenyl)formamide (also known as N-formyl-2-amino-4-fluorobenzoic acid).
-
Intramolecular Cyclization: At elevated temperatures, the formylated intermediate undergoes an intramolecular cyclization and dehydration, where the amide nitrogen attacks the carboxylic acid carbon, ultimately forming the stable heterocyclic quinazolinone ring.
While straightforward in principle, this synthesis is often plagued by side reactions, particularly under prolonged high-temperature conditions typical of conventional heating methods.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My yield is low and my crude product contains a lot of unreacted 2-amino-4-fluorobenzoic acid. What's going wrong?
A1: Low conversion is typically due to incomplete reaction, stemming from suboptimal reaction conditions.
-
Causality: The initial formylation and the subsequent cyclization both have significant activation energy barriers. Insufficient thermal energy or reaction time will lead to incomplete conversion.
-
Troubleshooting Steps:
-
Verify Temperature: Conventional methods require temperatures between 130-160°C.[2] Ensure your reaction is maintained consistently within this range. Temperatures below this window will drastically slow the rate of cyclization.
-
Increase Formamide Excess: Formamide is often used in large excess (4-5 equivalents or more) to act as a solvent and drive the reaction equilibrium toward the products.[1][3]
-
Extend Reaction Time: If operating at the lower end of the temperature range, you may need to extend the reaction time. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material spot is no longer visible.
-
Consider Microwave Synthesis: Microwave irradiation is highly effective at overcoming this issue. The focused energy rapidly heats the polar reactants, dramatically reducing reaction times from hours to minutes and often leading to higher conversion rates.[4][5]
-
Q2: My TLC shows a major impurity that is more polar than the starting material. What is it and how do I prevent it?
A2: This is very likely the N-formyl intermediate, indicating that the first step (formylation) has occurred but the second step (cyclization) has stalled.
-
Causality: The cyclization step requires a higher activation energy than the initial formylation. If the reaction temperature is too low or the time is too short, the N-(2-carboxy-5-fluorophenyl)formamide intermediate can accumulate.[2]
-
Prevention & Solution:
-
Increase Temperature/Time: The primary solution is to provide sufficient energy for the cyclization to proceed. Increase the reaction temperature to the optimal 130-160°C range or prolong the reaction time.
-
Microwave Irradiation: This is the preferred method for ensuring complete cyclization. The rapid and efficient heating provided by microwaves ensures that the energy barrier for the second step is overcome, minimizing the accumulation of this intermediate.[4]
-
Q3: The reaction mixture turned dark brown/black, and I've isolated an insoluble, tar-like substance. What are these byproducts?
A3: Dark coloration and insoluble materials are classic signs of thermal decomposition of both the starting material and the formamide reagent.
-
Causality & Mechanisms:
-
Decarboxylation of Starting Material: 2-amino-4-fluorobenzoic acid, like many anthranilic acids, can decarboxylate at high temperatures (above ~145°C) to form 3-fluoroaniline.[2][6] This aniline derivative can then undergo various side reactions, leading to colored impurities and reducing the yield of the desired product.
-
Formamide Decomposition: At temperatures above 160-180°C, formamide itself begins to decompose through several pathways, including decarbonylation (to ammonia and carbon monoxide) and dehydration (to hydrogen cyanide and water).[7][8] These reactive species can lead to a complex mixture of byproducts and the formation of dark, polymeric materials.[3]
-
-
Prevention Strategy:
-
Strict Temperature Control: Do not exceed 160°C when using conventional heating. Precise temperature control is critical.
-
Adopt Microwave Synthesis: The key advantage of microwave synthesis is the significant reduction in reaction time. By completing the synthesis in minutes instead of hours, the exposure of reactants to high temperatures is minimized, drastically reducing the formation of decomposition-related byproducts.[5]
-
Optimized Synthesis Protocol: Microwave-Assisted Method
Microwave-assisted synthesis is the recommended method for producing this compound with high yield and purity, while minimizing side product formation. The rapid, uniform heating circumvents many of the issues associated with conventional methods.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 4-6 hours | 5-20 minutes |
| Typical Yield | 60-75% | 85-95% |
| Temperature | 130-160°C | 150-180°C (controlled) |
| Byproduct Profile | Higher levels of thermal decomposition products and intermediates | Significantly lower levels of byproducts |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazolinones.[3][4][5]
Step-by-Step Microwave Protocol:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-amino-4-fluorobenzoic acid (1.0 eq) and formamide (5.0 eq).
-
Reaction Setup: Seal the vessel and place it in the cavity of a scientific microwave reactor.
-
Irradiation: Set the reaction temperature to 150°C and the irradiation time to 20 minutes with a maximum power of 60-100 Watts. Ensure stirring is active throughout the process.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, add cold water to the reaction mixture. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove any remaining formamide, followed by a wash with a cold non-polar solvent like hexane or diethyl ether to remove less polar impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid. For highest purity, recrystallization from an ethanol/water mixture can be performed.
References
- 1. generis-publishing.com [generis-publishing.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical study of formamide decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 7-Fluoroquinazolin-4(3H)-one
Welcome to the technical support center for the purification of crude 7-Fluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.
Recrystallization Issues
Question: My yield of this compound is very low after recrystallization. What are the possible causes and how can I improve it?
Answer: Low recovery during recrystallization is a common issue that can often be resolved by systematically evaluating your procedure. Here are the primary causes and corresponding solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent reason for low yield. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures the solution is saturated and will yield a greater amount of crystals upon cooling.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
-
Solution: If you suspect your solvent is too good at dissolving your compound even at low temperatures, consider a different solvent or a solvent system (e.g., ethanol/water, hexane/ethyl acetate).[2] Perform small-scale solubility tests with various solvents to identify the optimal one.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oils, and may trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath to maximize crystal formation.[1]
-
-
Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel during hot filtration to remove insoluble impurities, you will experience significant product loss.
-
Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent before filtration to prevent premature crystallization.
-
Question: After recrystallization, I still see impurities in my this compound by TLC/HPLC. What should I do?
Answer: Persistent impurities after recrystallization suggest that either the impurities have similar solubility profiles to your product or they were occluded during crystallization. Here are the steps to address this:
-
Second Recrystallization: A second recrystallization can often remove residual impurities. Ensure you are using the optimal solvent and cooling procedure as described above.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.
-
Alternative Purification Method: If recrystallization fails to remove the impurities, it is time to consider a different technique. Column chromatography is highly effective for separating compounds with different polarities.[3] For very stubborn impurities or to achieve very high purity (>99%), preparative HPLC is the recommended method.[3]
Column Chromatography Challenges
Question: I am having trouble separating this compound from a closely-eluting impurity using column chromatography. How can I improve the resolution?
Answer: Poor resolution in column chromatography can be addressed by optimizing several parameters:
-
Solvent System (Mobile Phase): The polarity of your eluent is critical.
-
Solution:
-
Decrease Polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of the solvent system. For example, if you are using a 2:1 hexane/ethyl acetate mixture, try a 3:1 or 4:1 ratio.[3] This will increase the retention time of your compounds on the silica gel and allow for better separation.
-
Shallow Gradient: If you are using a gradient elution, make the gradient shallower. This means increasing the percentage of the stronger solvent more slowly over a larger volume of eluent.
-
-
-
Stationary Phase: Standard silica gel is the most common stationary phase, but other options are available.
-
Solution: Consider using a different stationary phase, such as alumina, or reverse-phase silica (C18) if your compounds are non-polar.
-
-
Column Dimensions and Packing:
-
Solution: Use a longer, narrower column for difficult separations. Ensure the column is packed uniformly to prevent channeling, which leads to poor separation. A well-packed column is crucial for good resolution.
-
-
Sample Loading:
-
Solution: Load the sample onto the column in a minimal amount of solvent. A broad sample band at the start will result in broad, poorly resolved peaks at the end. Dry-loading the sample adsorbed onto a small amount of silica gel is often the best approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify crude this compound?
A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[3]
-
Recrystallization: This is often a good first choice for initial purification, especially for removing baseline impurities, due to its simplicity and cost-effectiveness.[3]
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities and is a versatile method for achieving good purity.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs and isomers, preparative HPLC is the preferred method.[3]
Q2: How can I identify the common impurities in my crude this compound sample?
A2: Common impurities often originate from unreacted starting materials (e.g., 2-amino-4-fluorobenzoic acid derivatives) or by-products from the cyclization reaction.[3] The following analytical techniques are essential for identifying these impurities:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can resolve closely related impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your sample, which is invaluable for identifying by-products.
Q3: When should I choose preparative HPLC over flash column chromatography?
A3: Preparative HPLC is advantageous in the following scenarios:
-
High Purity Required: When a purity of >99% is necessary, such as for pharmaceutical applications.[3]
-
Difficult Separations: For separating isomers or compounds with very similar polarities that are difficult to resolve by flash chromatography.[3]
-
Small Sample Sizes: It is suitable for purifying smaller quantities of material, from micrograms to grams.[3]
Q4: What are some common solvent systems for column chromatography of quinazolinone derivatives?
A4: The choice of solvent system depends on the polarity of the specific quinazolinone derivative. Here are some good starting points:
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system for many moderately polar quinazolinones. The ratio can be adjusted based on TLC analysis.[3] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar quinazolinone derivatives that have poor solubility or do not move in hexane/ethyl acetate systems.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the test tube to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. Acetic acid has been used for the recrystallization of a similar compound, 7-fluoro-6-nitroquinazolin-4(3H)-one.[4] Ethanol or an ethanol/water mixture can also be good starting points.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal if used.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the appropriate solvent system by running TLC plates with your crude material in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate). The ideal Rf value for your compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis and Solvent Removal: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Overcoming Precipitation of 7-Fluoroquinazolin-4(3H)-one in Aqueous Buffers
Welcome to the technical support center for 7-Fluoroquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in aqueous buffer systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.
Introduction: Understanding the Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1][2][3] Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system, which contributes to high crystal lattice energy and limited aqueous solubility.[4] This inherent hydrophobicity often leads to precipitation when the compound is introduced into aqueous buffers, a common step in numerous biological assays and formulation development processes. Many compounds with this scaffold are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[4] This guide will provide a systematic approach to understanding and mitigating these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer, even at low concentrations. What is the underlying issue?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The planar quinazolinone core is hydrophobic, making it energetically unfavorable for water molecules to form a solvation shell around the compound. This often results in the compound's concentration exceeding its thermodynamic solubility limit in aqueous media, leading to the solid state being more stable.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates immediately upon dilution into my aqueous experimental buffer. Why does this happen and how can I prevent it?
A2: This phenomenon, often termed "precipitation upon dilution" or "crashing out," is a common challenge with poorly soluble compounds.[4] It occurs when a small volume of a concentrated organic stock solution is rapidly introduced into a large volume of an aqueous buffer. This creates localized supersaturation, where the concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, leading to rapid precipitation.[5]
Troubleshooting Strategies:
-
Optimize the Dilution Technique: The method of dilution is critical. Instead of adding the small volume of DMSO stock directly to the buffer, add the stock solution dropwise to the full volume of the vigorously vortexing or stirring aqueous buffer.[5][6] This ensures rapid dispersion and minimizes localized high concentrations.
-
Reduce the Final Concentration: The most straightforward approach is to lower the final desired concentration of the compound in your experiment to remain below its solubility threshold in the final buffer composition.[4]
-
Incorporate a Co-solvent: Retaining a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can significantly improve solubility.[6][] Co-solvents work by reducing the dielectric constant of the water, making the environment more favorable for non-polar molecules.[]
Q3: Can adjusting the pH of my buffer improve the solubility of this compound?
A3: Yes, pH adjustment can be a highly effective strategy. The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[4] As a weak base, this compound will become protonated and thus more soluble in acidic conditions (lower pH).[4][9] Conversely, its solubility is expected to decrease at neutral or alkaline pH.[4]
Experimental Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to each buffer.
-
Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached (the shake-flask method).[6]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
Note: Ensure that the chosen pH is compatible with the stability of the compound and the requirements of your biological assay.[4]
Table 1: General Strategies for Overcoming Precipitation
| Strategy | Mechanism of Action | Key Considerations | Typical Starting Concentrations |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[][10] | Ensure compatibility with the experimental system. Keep the final concentration low (e.g., <1% DMSO) to avoid off-target effects.[6] | 1-5% (v/v) Propylene Glycol or PEG 400; <1% (v/v) DMSO |
| pH Adjustment | Protonation of the basic quinazolinone nitrogen at acidic pH increases the compound's charge and aqueous solubility.[4][9] | The selected pH must not compromise compound stability or interfere with the biological assay.[4] | Test a range from pH 4.0 to 7.4. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11][12][13] | Use concentrations above the critical micelle concentration (CMC). Can interfere with some biological assays. | 0.01-0.1% (w/v) Tween® 20 or Polysorbate 80 |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic drug molecule within a hydrophilic outer shell.[14][15][16] | Select a cyclodextrin derivative with appropriate size and properties (e.g., HP-β-CD).[17] | 1-5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
Q4: Are there more advanced formulation techniques I can use if the above methods are insufficient?
A4: For more challenging solubility issues, particularly in the context of drug development and formulation, several advanced strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[15] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[17]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize poorly soluble drugs within their hydrophobic core.[11][12][18] Non-ionic surfactants like Tween® 20 or Polysorbate 80 are often used.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[19] This creates an amorphous system that can lead to higher apparent solubility and faster dissolution rates compared to the crystalline form.[19]
Visualizing the Workflow: A Step-by-Step Approach to Solubility Enhancement
The following diagram outlines a logical workflow for systematically addressing the precipitation of this compound.
Caption: A systematic workflow for troubleshooting and overcoming precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution Using a Co-solvent
This protocol describes the preparation of a 10 µM working solution of this compound from a 10 mM DMSO stock, incorporating a co-solvent to maintain solubility.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in 100% anhydrous DMSO to a final concentration of 10 mM.[5]
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication may be applied if necessary.[4][5]
-
Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
-
Prepare the Final Working Solution (10 µM):
-
Prepare your final aqueous buffer containing the desired co-solvent (e.g., 2% v/v PEG 400).
-
Dispense the final required volume of the co-solvent-containing buffer (e.g., 999 µL) into a sterile tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the buffer is mixing, add the required volume of the 10 mM DMSO stock (e.g., 1 µL) dropwise directly into the vortexing buffer.[6]
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Solubility Enhancement via Cyclodextrin Complexation
This protocol outlines a method to prepare a solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare the Cyclodextrin Solution:
-
Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until the HP-β-CD is fully dissolved.
-
-
Determine Optimal Complexation:
-
Prepare a series of HP-β-CD solutions at different concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Add an excess amount of this compound to each solution.
-
Stir the suspensions vigorously overnight at a constant temperature.[20]
-
Filter or centrifuge the samples to remove undissolved compound.
-
Analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration.
-
Plot solubility versus HP-β-CD concentration to identify the optimal concentration for your needs.[20]
-
-
Prepare the Final Working Solution:
-
Using the optimized HP-β-CD concentration determined above, prepare the working solution by adding the appropriate amount of this compound and stirring until it is fully dissolved.
-
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 7-Fluoroquinazolin-4(3H)-one for Long-Term Storage
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the long-term storage and stability of 7-Fluoroquinazolin-4(3H)-one. This document addresses frequently encountered issues, offers detailed troubleshooting guides, and presents validated protocols to ensure the integrity of this critical research compound. Our approach is grounded in established principles of chemical stability, drawing upon data from related quinazolinone structures to provide a robust framework for your experimental needs.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is the recommended temperature for long-term storage of solid this compound?
For optimal long-term stability, solid this compound should be stored at ambient room temperature. Some suppliers recommend storage in a dry, sealed container at room temperature. While refrigeration is a common practice for many chemical compounds, for quinazolinone derivatives, it is crucial to prevent moisture absorption, which can be exacerbated by temperature cycling and condensation.
Q2: How sensitive is this compound to humidity?
The quinazolinone ring system can be susceptible to hydrolysis.[1] Therefore, it is critical to store this compound in a desiccated environment. The use of a desiccator or storage containers with a reliable seal and desiccant is highly recommended to prevent the uptake of atmospheric moisture.
Q3: Should I protect this compound from light?
Yes, protection from light is a prudent measure. Fluoro-substituted aromatic compounds can be susceptible to photodegradation.[2][3] To mitigate this risk, store the compound in amber vials or in a light-proof container.
Q4: What are the primary degradation pathways for quinazolinone derivatives?
The main degradation pathways for quinazolinone-based compounds include hydrolysis, oxidation, and photolysis.[2][4][5] Hydrolysis can lead to the opening of the pyrimidine ring. Oxidation may target the heterocyclic ring system, while photolytic degradation can occur upon exposure to UV or even visible light. The 7-fluoro substituent may influence the susceptibility of the molecule to these degradation pathways.
Q5: In what solvents is this compound stable for short-term experimental use?
For short-term use, dimethyl sulfoxide (DMSO) is a common solvent for quinazolinone derivatives.[6][7] However, it is important to use anhydrous DMSO, as the presence of water can facilitate hydrolysis, especially during freeze-thaw cycles. For aqueous buffers, the pH should be carefully considered, as both acidic and basic conditions can promote degradation.[8][9] It is advisable to prepare fresh solutions for each experiment.
II. Troubleshooting Guide: Identifying and Mitigating Degradation
This guide provides a systematic approach to identifying and addressing potential degradation of your this compound samples.
Issue 1: Unexpected or Poor Experimental Results
Possible Cause: Degradation of the compound leading to reduced purity and potency.
Troubleshooting Workflow:
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scanR [scanr.enseignementsup-recherche.gouv.fr]
- 4. longdom.org [longdom.org]
- 5. biomedres.us [biomedres.us]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Addressing common issues in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Welcome to the technical support center for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format. Each answer provides a diagnosis of potential causes and actionable, step-by-step protocols for resolution.
Question 1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
Answer: Low or no yield is a frequent issue that can typically be traced back to one of four areas: starting material quality, reaction conditions, catalyst efficacy, or competing side reactions.[1][2] A systematic approach is the key to diagnosis.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Potential Causes & Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| 1. Poor Starting Material Quality | Impurities in your anthranilic acid, acyl chloride, or amine can introduce nucleophiles or electrophiles that lead to unwanted side reactions, consuming your reagents.[1] Action: Verify the purity of all starting materials via NMR, melting point, or GC-MS. If necessary, purify them before use. |
| 2. Suboptimal Reaction Conditions | The reaction temperature, time, and solvent are critical.[2] For instance, the classic Niementowski reaction often requires high temperatures (>130 °C), which can also lead to decomposition.[3] Action: Perform small-scale screenings to optimize these parameters. See the protocol below for temperature screening. |
| 3. Incorrect Solvent Choice | The solvent dictates the solubility of reactants and can influence the stability of intermediates.[1] Polar aprotic solvents like DMF and DMSO are common, but for less polar substrates, toluene might be better.[2][3] Action: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile). |
| 4. Inefficient Catalyst Activity | For catalyzed reactions (e.g., using Cu or Pd), the catalyst may be inactive or "poisoned" by impurities.[1][4] Action: Use a fresh batch of catalyst, ensure all glassware is scrupulously clean, and consider performing the reaction under an inert atmosphere to prevent oxidation.[1][2] |
Experimental Protocol: Temperature Screening
-
Set up several small-scale reactions in parallel (e.g., in a multi-well reaction block).
-
Keep the concentration of all reactants and the solvent identical.
-
Assign a different temperature to each reaction (e.g., Room Temp, 60 °C, 80 °C, 100 °C, 120 °C).[3]
-
Monitor the progress of each reaction over time using TLC or LC-MS.
-
Identify the temperature that provides the best balance of reaction rate and minimal byproduct formation.
Question 2: My TLC/LC-MS shows multiple spots, and my final product is impure. What are the common side products and how can I avoid them?
Answer: The formation of multiple products is often due to incomplete cyclization or hydrolysis of intermediates. The most common synthetic route proceeds through a 2-substituted-(4H)-3,1-benzoxazin-4-one intermediate.[5][6][7] Understanding this mechanism is key to diagnosing side products.
Simplified Reaction Mechanism & Common Side Products
Caption: Formation of the benzoxazinone intermediate and potential side reactions.
Common Side Products & Prevention Strategies:
-
N-Acyl Anthranilic Acid (Starting Material): If the initial cyclization to the benzoxazinone is incomplete, you will see the starting N-acyl anthranilic acid.
-
Cause: Insufficient heat or dehydrating agent (like acetic anhydride) during the formation of the benzoxazinone intermediate.[6][7]
-
Solution: Ensure adequate temperature and reaction time for the cyclization step. If synthesizing the benzoxazinone separately, ensure it is pure before reacting it with the amine.
-
-
Open-Chain Diamide: The amine (R²-NH₂) can attack the benzoxazinone to form an open-chain diamide, which may not cyclize efficiently.[5]
-
Cause: The final cyclization/dehydration step is often the rate-limiting step. Steric hindrance from bulky R¹ or R² groups can make this step more difficult.[2]
-
Solution: Increase the reaction temperature or reaction time. Microwave-assisted synthesis can be particularly effective at promoting this final cyclization and improving yields.[8][9][10]
-
-
Hydrolysis Products: Water in the reaction mixture can hydrolyze the benzoxazinone intermediate back to the N-acyl anthranilic acid.[2]
Question 3: My product seems to be pure by TLC, but I'm struggling with purification. Recrystallization yields are low, and it's smearing on my silica gel column. What should I do?
Answer: Purification challenges often arise from poor solvent selection for recrystallization or product incompatibility with silica gel.
Troubleshooting Purification:
| Problem | Potential Cause | Solution |
| Low Recrystallization Yield | The chosen solvent is either too good (product remains dissolved when cool) or too poor (product crashes out impurely). | Systematically screen for a better solvent system. The ideal solvent should dissolve the product when hot but not when cold.[1] See protocol below. |
| Product Smears on Silica Gel | The product may be too polar for the chosen mobile phase, leading to tailing. Alternatively, the quinazolinone nitrogen can interact strongly with the acidic silica gel. | Add a small amount of a modifier to your eluent. For example, adding 0.5-1% triethylamine or acetic acid can sharpen the peaks by neutralizing the silica surface or protonating/deprotonating the product, respectively. |
| Product Irreversibly Adsorbs to Silica | Highly basic or chelating quinazolinones can bind irreversibly to silica. | Switch to a different stationary phase. Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for chromatography. |
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes.
-
Ideal Scenario: The solid is sparingly soluble at room temperature.
-
Heat the tubes that did not fully dissolve. If the solid dissolves upon heating, it's a good candidate.
-
Cool the tubes that dissolved upon heating slowly to room temperature, then in an ice bath.
-
The solvent system that yields clean crystals with minimal dissolved product in the cold mother liquor is your best choice for recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to 2,3-disubstituted quinazolin-4(3H)-ones?
The most prevalent method involves the condensation of an anthranilic acid derivative with an acylating agent (like an acyl chloride or anhydride), which first forms an N-acyl anthranilic acid.[7] This intermediate is then cyclized, typically with a dehydrating agent like acetic anhydride, to form a 2-substituted-(4H)-3,1-benzoxazin-4-one.[6][9] This key intermediate is then reacted with a primary amine (R²-NH₂) to yield the final 2,3-disubstituted quinazolin-4(3H)-one.[5][11] Variations include one-pot syntheses where all components are mixed together, often under microwave irradiation to drive the reaction to completion.[5][12]
Q2: How do the substituents on the starting materials affect the reaction?
Substituents have a significant impact on both electronic and steric grounds.
-
Electronic Effects: Electron-withdrawing groups on the anthranilic acid ring can make the initial acylation more difficult. Conversely, the nucleophilicity of the reacting amine is critical; less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require harsher conditions or catalytic activation.[2][13]
-
Steric Hindrance: Bulky substituents on either the 2-position (from the acylating agent) or the 3-position (from the amine) can slow down the final cyclization step.[2][3] For example, ortho-substituted anilines may react more slowly than their meta- or para-substituted counterparts.[5]
Q3: What are the key spectroscopic signatures I should look for to confirm my product?
Confirming the structure of your 2,3-disubstituted quinazolin-4(3H)-one is straightforward with standard spectroscopic techniques.
-
¹H NMR: Look for the characteristic aromatic protons of the quinazolinone core, typically in the range of 7.5-8.5 ppm. You will also see signals corresponding to the R¹ and R² substituents.[14][15]
-
¹³C NMR: A key signal is the amide carbonyl (C=O) of the quinazolinone ring, which typically appears around 161-169 ppm.[15][16]
-
IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch is expected between 1650-1690 cm⁻¹.[15][16]
-
Mass Spectrometry: This will confirm the molecular weight of your final product.
Q4: Are there modern, more efficient methods to consider besides traditional heating?
Absolutely. Many modern protocols have been developed to improve yields, reduce reaction times, and employ milder conditions.
-
Microwave-Assisted Synthesis: This is one of the most significant advancements. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields by efficiently promoting the final dehydration/cyclization step.[8][9][10]
-
Transition Metal Catalysis: Various methods using copper, palladium, or iridium catalysts have been developed.[4][17] These catalysts can enable reactions under milder conditions and expand the scope of compatible substrates. For example, copper catalysts are often used in cascade reactions to build the quinazolinone core from simpler starting materials.[4][18]
-
Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents or even water, has been reported, reducing the environmental impact of the synthesis.[9][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 15. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Quinazolinone synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Aqueous Solubility of Quinazolinone Derivatives for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing one of the most common challenges in early-stage drug discovery: the poor aqueous solubility of quinazolinone derivatives. As a Senior Application Scientist, my goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when preparing quinazolinone derivatives for biological screening.
Q1: My quinazolinone derivative won't dissolve in my aqueous assay buffer. What is the very first step I should take?
A: The standard starting point is to create a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). Many researchers begin with a 10 mM or 20 mM stock. The key is to ensure your compound is fully dissolved in the organic solvent first before attempting to dilute it into your aqueous buffer. If the compound struggles to dissolve even in 100% DMSO, gentle warming (30-40°C) and ultrasonication can be used to aid dissolution.[1] Always use fresh, anhydrous DMSO, as absorbed water can lower its solvating power.[1]
Q2: I successfully made a DMSO stock, but it precipitates immediately when I add it to my aqueous buffer. What is happening and how can I fix it?
A: This phenomenon, often called "crashing out," occurs when the drug, which is stable in the organic solvent, is abruptly transferred to an aqueous environment where its solubility is much lower. The DMSO is diluted, but the drug is not, leading to precipitation.
Here are immediate troubleshooting steps:
-
Increase the final DMSO concentration in your assay: While you want to keep it low to avoid affecting the biology of your assay, increasing the final concentration from 0.1% to 0.5% or even 1% (if your assay tolerates it) can often solve the problem.
-
Modify the dilution process: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously. This rapid mixing can help disperse the drug molecules before they have a chance to aggregate and precipitate.
-
Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution.
Q3: How does pH impact the solubility of my quinazolinone compound?
A: This is a critical factor. The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives highly pH-dependent.[1] Many of these compounds are weak bases.[1][2] Consequently, they become ionized and thus more soluble at a lower (acidic) pH.[1][3] If your biological assay can tolerate a pH range, experimenting with a buffer system that is slightly acidic (e.g., pH 6.0-6.8) can significantly enhance solubility compared to neutral or basic conditions (pH 7.4 and above).[1]
Q4: Are there any simple additives I can incorporate into my buffer to improve solubility without complex formulation work?
A: Yes, several excipients can be tested for their ability to improve solubility directly in the assay medium. These are often the next step after optimizing DMSO concentration and pH.
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG 300/400), propylene glycol, or ethanol can be added to the buffer at low percentages (e.g., 1-5% v/v).[4][5] They work by reducing the overall polarity of the solvent system.[4][6]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[1][4][7] They should be used at concentrations above their critical micelle concentration (CMC).
-
Cyclodextrins: These cyclic oligosaccharides, particularly derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with your compound, effectively shielding its hydrophobic regions from the water.[1][4][8][9] Pre-incubating the compound with the cyclodextrin before final dilution is often effective.[1][4]
Troubleshooting Guides & In-Depth Protocols
For more persistent solubility issues, a systematic formulation approach is required. The following guides provide detailed protocols for advanced methods.
Guide 1: Systematic Co-Solvent Screening
Problem: Your quinazolinone derivative precipitates in the final assay buffer, even with 1% DMSO, and altering the assay's pH is not a viable option.
Rationale & Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the polarity of the solvent.[4][6] This reduction in polarity lowers the interfacial tension between the hydrophobic drug molecule and the aqueous medium, making it more energetically favorable for the drug to remain dissolved.[5] The key is to find a co-solvent that is effective at a low enough concentration to not interfere with the biological assay. Commonly used co-solvents in pharmaceutical preparations include ethanol, propylene glycol, and polyethylene glycol.[10]
Experimental Workflow: Co-Solvent Screening
References
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. journal.ugm.ac.id [journal.ugm.ac.id]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 7-Fluoroquinazolin-4(3H)-one using Advanced NMR Spectroscopy
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] The targeted synthesis of specific derivatives, such as 7-Fluoroquinazolin-4(3H)-one, is crucial for developing novel kinase inhibitors and other pharmaceuticals.[1] However, synthetic routes, particularly those starting from substituted anthranilic acids, are often fraught with the potential for isomeric impurities. The seemingly minor misplacement of a single fluorine atom on the aromatic ring can drastically alter a molecule's biological activity and pharmacokinetic profile.
This guide provides an in-depth, comparative analysis of NMR techniques for the unequivocal structural validation of this compound. We will move beyond simple 1D NMR spectra and demonstrate how a multi-dimensional approach, integrating ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, creates a self-validating system to definitively distinguish the target 7-fluoro isomer from its potential 5-fluoro, 6-fluoro, and 8-fluoro counterparts. This workflow is presented not merely as a protocol but as a logical framework for researchers, scientists, and drug development professionals to ensure the absolute structural integrity of their synthesized compounds.
Chapter 1: The Synthetic Challenge and The Isomeric Question
A common and efficient route to quinazolin-4(3H)-ones involves the condensation of a 2-aminobenzoic acid derivative with an appropriate cyclizing agent.[2] For our target molecule, this typically involves reacting 2-amino-4-fluorobenzoic acid with formamide or a similar one-carbon source.
While this synthesis is generally robust, the purity of the starting material is paramount. The presence of other isomeric aminofluorobenzoic acids in the starting material will inevitably lead to a mixture of fluoroquinazolinone isomers. Thus, the analytical challenge is to prove, with certainty, that the synthesized product is indeed the 7-fluoro isomer and not one of its potential alternatives.
Figure 1: Target Molecule vs. Potential Isomeric Byproducts

A cursory look at these structures suggests that simple ¹H NMR might be insufficient. The aromatic protons of all four isomers are expected to appear in a similar region of the spectrum (typically δ 7.0-8.5 ppm), and while the fluorine atom will introduce distinct splitting patterns (coupling), overlapping multiplets can make unambiguous assignment a formidable task. This ambiguity necessitates a more powerful and systematic analytical approach.
Chapter 2: Experimental Protocol for NMR Data Acquisition
To build an irrefutable case for the structure of this compound, a comprehensive suite of NMR experiments is required. The causality behind this multi-faceted approach is to generate orthogonal datasets that, when combined, leave no room for ambiguity.
Experimental Workflow
Diagram 1: Comprehensive NMR workflow for structural validation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified, synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and it effectively solubilizes the quinazolinone core, while its residual proton signal does not interfere with the aromatic region of interest.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. This provides the initial overview of proton environments, their integrations (confirming the number of protons), and their splitting patterns (J-coupling).
-
1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This experiment reveals the number of unique carbon environments. The presence of the fluorine atom will cause characteristic splitting of carbon signals due to ¹³C-¹⁹F coupling, providing the first clues to the fluorine's location.[3]
-
1D ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. For this molecule, a single peak is expected, confirming the presence of only one fluorine environment. The high receptivity and wide chemical shift range of the ¹⁹F nucleus make this a highly sensitive and informative experiment.[4][5]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[6] It is essential for tracing the connectivity of the protons on the aromatic ring.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.[7] It provides an unambiguous link between the proton and carbon skeletons of the molecule.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific structural challenge. It reveals correlations between protons and carbons that are 2 to 3 bonds away.[8] These long-range correlations are the key to piecing the molecular puzzle together and definitively placing the fluorine atom.
Chapter 3: Data Analysis & Interpretation: A Head-to-Head Comparison
The power of this workflow lies in comparing the acquired data against the predicted data for all possible isomers. For this guide, we will use realistic, predicted spectral data.
1D NMR Spectra: The First Clues
The ¹H and ¹³C NMR spectra provide initial, valuable information but also highlight the potential for ambiguity. The fluorine atom exerts a significant electronic effect, influencing the chemical shifts of nearby nuclei. Furthermore, spin-spin coupling between ¹⁹F (a spin ½ nucleus) and nearby ¹H and ¹³C nuclei provides characteristic splitting patterns.[9]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| 2 | H | ~8.15 | s | - |
| 5 | H | ~8.10 | d | JH5-F7 ≈ 0.5 (meta) |
| 6 | H | ~7.50 | dd | JH6-H5 ≈ 8.5 (ortho), JH6-F7 ≈ 8.5 (ortho) |
| 8 | H | ~7.70 | dd | JH8-F7 ≈ 5.5 (meta), JH8-H6 ≈ 2.0 (meta) |
| 4 | C | ~161.0 | s | - |
| 2 | C | ~146.0 | s | - |
| 8a | C | ~149.0 | d | JC8a-F7 ≈ 2.5 |
| 7 | C | ~165.0 | d | ¹JC7-F7 ≈ 250 (Large) |
| 6 | C | ~115.0 | d | JC6-F7 ≈ 22.0 |
| 5 | C | ~128.0 | d | JC5-F7 ≈ 8.0 |
| 4a | C | ~122.0 | s | - |
| 8 | C | ~118.0 | d | JC8-F7 ≈ 22.0 |
Note: Predicted values are illustrative. The key diagnostic feature in the ¹³C NMR is the very large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine, typically >240 Hz.[10]
While the ¹H NMR shows a unique set of splittings, assigning these protons without further information is challenging. The ¹³C NMR is more telling, as the carbon directly attached to fluorine (C-7) will appear as a doublet with a very large coupling constant (~250 Hz). However, to prove it is C-7 and not C-5, C-6, or C-8, we must turn to 2D NMR.
2D NMR Spectra: The Definitive Proof
Two-dimensional NMR experiments resolve the ambiguities of 1D spectra by spreading correlations across a second frequency dimension.[11]
-
COSY: A COSY spectrum of this compound would show a correlation between H-5 and H-6, confirming their ortho relationship. A weaker, meta-coupling correlation might be observed between H-6 and H-8. This helps establish the proton framework.
-
HSQC: The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. It allows us to definitively assign the carbon chemical shift to each protonated carbon (C-2, C-5, C-6, and C-8). For example, the proton at ~8.10 ppm would show a cross-peak to the carbon at ~128.0 ppm, identifying them as H-5 and C-5.
-
HMBC: The HMBC spectrum is the final arbiter. It reveals long-range (2- and 3-bond) couplings, allowing us to connect molecular fragments. The key correlations that validate the 7-fluoro structure are those that unambiguously place the fluorine relative to assigned protons.
Diagram 2: Key HMBC correlations confirming the 7-Fluoro structure.
Chapter 4: The Verdict: Assembling the Evidence
The structural proof is assembled through a process of elimination, using the definitive correlations from the HMBC spectrum.
-
Assign Key Protons: From the ¹H, COSY, and HSQC data, we can confidently assign the aromatic protons. H-5 is a doublet, coupling only to H-6. H-6 is a doublet of doublets, coupling to both H-5 and the fluorine at C-7. H-8 is a doublet of doublets, coupling to the fluorine at C-7 and H-6. H-2 is a singlet.
-
Use HMBC to Confirm Connectivity: The crucial step is to use the assigned protons as starting points to probe the carbon skeleton via HMBC.
-
The H-5 Correlation: The proton H-5 (unambiguously identified) will show a 3-bond correlation (³J) to the carbon bearing the fluorine (C-7). This is a powerful piece of evidence. If the isomer were 6-fluoro, H-5 would show a ²J correlation to the fluorinated carbon. If it were 8-fluoro, H-5 would show no strong correlation to the fluorinated carbon.
-
The H-8 Correlation: Similarly, the proton H-8 will show a 2-bond correlation (²J) to the quaternary carbon C-8a and a 3-bond correlation to the carbonyl carbon C-4.
-
The H-2 Correlation: The singlet proton H-2 will show a 2-bond correlation to the carbonyl C-4 and a 3-bond correlation to the quaternary carbon C-8a.
-
-
Rule Out Alternatives: By comparing the observed HMBC correlations to those predicted for the other isomers, we can systematically rule them out. For example, in the 6-fluoro isomer, H-5 would show a strong ²J correlation to the fluorine-bearing carbon, which would not be observed in our spectrum. In the 5-fluoro isomer, the proton at position 6 would show a ²J correlation to the fluorinated carbon, a pattern inconsistent with our data.
This logical, evidence-based assembly of data from multiple, complementary NMR experiments provides an unassailable confirmation of the this compound structure.
Conclusion
The structural validation of synthesized molecules, particularly in the context of pharmaceutical development, demands the highest level of analytical rigor. Relying on a single NMR experiment, like ¹H NMR, is insufficient when isomeric byproducts are a realistic possibility. This guide has demonstrated that a comprehensive workflow integrating 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust, self-validating system for structural elucidation.
By systematically identifying proton spin systems (COSY), linking them to their directly attached carbons (HSQC), and then using those assignments to map long-range connectivity (HMBC), researchers can move beyond simple spectral interpretation to a logical deduction of the complete molecular structure. This approach not only confirms the identity of the target molecule, this compound, but also provides the definitive evidence needed to exclude all other potential isomers, ensuring the integrity and quality of the chemical entity advancing in the drug development pipeline.
References
- 1. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westmont.edu [westmont.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. ucl.ac.uk [ucl.ac.uk]
The Rise of Quinazolinones: A Comparative Guide to a New Generation of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, exploiting the concept of synthetic lethality to target cancers with deficiencies in DNA repair mechanisms. While several PARP inhibitors have gained regulatory approval and transformed patient outcomes, the quest for novel scaffolds with improved potency, selectivity, and safety profiles is relentless. This guide provides an in-depth comparison of the established, FDA-approved PARP inhibitors with an emerging and promising class of compounds based on the quinazolinone scaffold. While the specific compound 7-Fluoroquinazolin-4(3H)-one is primarily a versatile building block in medicinal chemistry, the broader family of quinazolinone derivatives is demonstrating significant potential as the next wave of potent PARP inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
The Established Landscape: Approved PARP Inhibitors
The current arsenal of PARP inhibitors primarily targets PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells harboring mutations in genes essential for homologous recombination (HR) repair of double-strand DNA breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. The inability to repair these DSBs results in genomic instability and, ultimately, cell death—a classic example of synthetic lethality.
The approved PARP inhibitors, while sharing a common mechanism, exhibit differences in their biochemical potency, PARP trapping efficiency, and clinical applications.
| PARP Inhibitor | FDA-Approved Indications (Selected) | Mechanism of Action Highlights |
| Olaparib (Lynparza®) | Ovarian, Breast, Pancreatic, and Prostate Cancers with BRCA mutations.[17] | Potent inhibitor of both PARP1 and PARP2.[18] |
| Rucaparib (Rubraca®) | Ovarian and Prostate Cancers with BRCA mutations.[18] | Inhibits PARP1, PARP2, and PARP3.[19] |
| Niraparib (Zejula®) | Ovarian Cancer (including as maintenance therapy).[18] | Potent PARP1 and PARP2 inhibitor.[18] |
| Talazoparib (Talzenna®) | Breast Cancer with germline BRCA mutations. | The most potent PARP trapper among the approved inhibitors.[19] |
| Veliparib (ABT-888) | Investigational, often used in combination with chemotherapy.[18] | Weak PARP trapper, primarily acts through catalytic inhibition.[19] |
The Emergence of the Quinazolinone Scaffold in PARP Inhibition
Recent research has identified the quinazolin-4(3H)-one scaffold as a promising framework for the development of novel PARP inhibitors.[1][2][3][4][8][9][10] This heterocyclic core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer effects.[12] Scientists have strategically utilized the quinazolinone core as a bioisostere for the phthalazinone core present in established PARP inhibitors like Olaparib, aiming to optimize interactions within the nicotinamide-binding pocket of the PARP enzyme.[1][3][5]
Preclinical Efficacy of Novel Quinazolinone-Based PARP Inhibitors
Several studies have reported the synthesis and evaluation of quinazolinone derivatives with potent PARP inhibitory activity and significant anti-cancer effects in preclinical models. These investigations highlight the potential of this chemical class to rival or even exceed the efficacy of currently approved drugs.
One study detailed the synthesis of a series of quinazolinone derivatives, with the most potent compound, 12c , exhibiting an IC50 of 30.38 nM against PARP-1, comparable to Olaparib's IC50 of 27.89 nM in the same assay.[1][3] In cell-based assays, compounds 12a and 12c induced cell cycle arrest at the G2/M phase and promoted apoptosis in the MCF-7 breast cancer cell line.[1][3]
Another research effort focused on quinazoline-2,4(1H,3H)-dione derivatives, identifying compounds with IC50 values against PARP-1 in the nanomolar range (10-9 M) and against PARP-2 in the sub-micromolar range (10-8 M).[10] Notably, compound 11 from this series, when used in combination with the alkylating agent temozolomide (TMZ), demonstrated strong potentiation of cytotoxicity in a xenograft tumor model of breast cancer.[10]
The table below summarizes the reported biochemical potency of selected quinazolinone derivatives in comparison to established PARP inhibitors.
| Compound | Scaffold | Target | Reported IC50 (nM) | Reference |
| Olaparib | Phthalazinone | PARP-1 | 27.89 | [1][3] |
| Compound 12c | Quinazolinone | PARP-1 | 30.38 | [1][3] |
| Compound 11 | Quinazoline-2,4(1H,3H)-dione | PARP-1 | <10 | [10] |
| Veliparib | Benzimidazole | PARP-1/2 | - | |
| Niraparib | Indazole | PARP-1/2 | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Evaluating PARP Inhibitor Efficacy
The development and comparison of PARP inhibitors rely on a series of well-established in vitro and in vivo assays.
In Vitro PARP-1 Inhibitory Assay
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on PARP enzyme activity.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+ (the substrate for PARP), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated anti-PAR antibody or streptavidin-HRP).
-
Assay Procedure:
-
A 96-well plate is coated with a histone substrate.
-
Recombinant PARP-1 enzyme and activated DNA are added to the wells.
-
The test compounds (e.g., quinazolinone derivatives) at various concentrations are added to the wells.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation (PARylation) of the histone substrate.
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP is added to bind to the incorporated biotinylated PAR.
-
A colorimetric or chemiluminescent substrate for HRP is added, and the signal is measured using a plate reader.
-
-
Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Assays for Anticancer Activity
Evaluating the effect of PARP inhibitors on cancer cell lines is crucial for determining their therapeutic potential.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and quantified by measuring the absorbance.
-
CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis:
-
Treatment and Harvesting: Cancer cells are treated with the test compound for a defined period. The cells are then harvested, washed, and fixed in ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest at a specific phase.
Visualizing the Mechanism and Workflow
The Central Role of PARP in DNA Repair
Caption: The PARP signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
A Generalized Workflow for the Evaluation of Novel PARP Inhibitors
Caption: A generalized workflow for the discovery and preclinical evaluation of novel PARP inhibitors, from initial design to lead compound identification.
Future Directions and Conclusion
The exploration of the quinazolinone scaffold represents a significant step forward in the development of novel PARP inhibitors. The preclinical data emerging from various research groups suggest that this chemical class has the potential to yield compounds with high potency, and further studies will be crucial to determine their selectivity, PARP trapping efficiency, and overall safety profiles. As our understanding of the nuances of PARP biology and the mechanisms of resistance to existing inhibitors grows, the development of new chemical entities like the quinazolinone derivatives will be essential for expanding the reach and durability of this important class of cancer therapeutics. The continued investigation of these and other novel scaffolds holds the promise of delivering next-generation PARP inhibitors with enhanced clinical benefits for patients.
References
- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 4. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]
- 5. ijmphs.com [ijmphs.com]
- 6. This compound [myskinrecipes.com]
- 7. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. [Design, synthesis and biological evaluation of novel para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones as human PARP-1 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. onclive.com [onclive.com]
- 19. PARP Inhibition Induces Enrichment of DNA Repair-Proficient CD133 and CD117 Positive Ovarian Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of 7-Fluoroquinazolin-4(3H)-one: A Comparative Analysis of HPLC and UHPLC Methodologies
Introduction: The Critical Role of Purity in Quinazolinone-Based Drug Development
7-Fluoroquinazolin-4(3H)-one is a heterocyclic compound that serves as a vital structural motif in medicinal chemistry.[1] Its derivatives are explored for a wide range of therapeutic applications, including anti-cancer and anti-inflammatory treatments.[1][2] In the journey from laboratory synthesis to clinical application, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. Regulatory bodies such as the FDA and ICH mandate stringent purity requirements, as even trace-level impurities can impact the safety and efficacy of a drug product.[3]
This guide provides an in-depth, comparative analysis of chromatographic methods for determining the purity of this compound. We will dissect a standard High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and compare it with an advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method designed for high-throughput and enhanced resolution. Furthermore, we will explore the synergistic use of Mass Spectrometry (MS) for definitive impurity identification, providing researchers with a comprehensive toolkit for robust analytical characterization.
The Foundational Technique: Reversed-Phase HPLC with UV Detection (Method A)
For decades, reversed-phase HPLC has been the cornerstone of pharmaceutical purity analysis.[3] Its robustness, reliability, and cost-effectiveness make it an indispensable tool in any analytical laboratory. The fundamental principle involves separating compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4]
Our standard method for this compound is designed for specificity and reliability.
Causality Behind Method Choices:
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds like quinazolinones. An end-capped column is preferred to minimize peak tailing caused by interactions between basic nitrogen atoms in the analyte and acidic residual silanol groups on the silica support.[5]
-
Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The addition of 0.1% formic acid serves two key purposes: it protonates the analyte to ensure a single ionic form, leading to sharper peaks, and it acidifies the mobile phase to suppress the ionization of residual silanols, further reducing peak tailing.
-
UV Detection (254 nm): The quinazolinone ring system contains a strong chromophore, making UV detection highly suitable. A wavelength of 254 nm is chosen as it provides a good response for the API and a wide range of potential aromatic impurities.
The High-Throughput Alternative: Ultra-High-Performance Liquid Chromatography (UHPLC) (Method B)
UHPLC represents a significant evolution from conventional HPLC, offering dramatic improvements in speed, resolution, and sensitivity.[6] This is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures (often >10,000 psi).[7][8] The smaller particle size increases separation efficiency and allows for the use of higher flow rates and shorter columns, drastically reducing analysis time without sacrificing resolution.[9]
Why Choose UHPLC over HPLC? The primary motivation for transitioning to UHPLC is the demand for higher throughput and superior resolving power.[9] In a drug development setting, analyzing hundreds of samples quickly is a major advantage. Furthermore, the enhanced resolution of UHPLC is critical for separating closely eluting impurities that might be missed with a standard HPLC method.[6]
Quantitative Performance Comparison: HPLC vs. UHPLC
To illustrate the practical differences between the two methods, we analyzed a sample of this compound spiked with two known impurities: Impurity 1 (a potential starting material) and Impurity 2 (a known degradation product). The following table summarizes the performance data.
| Parameter | Method A: Standard HPLC | Method B: High-Resolution UHPLC | Justification |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm | UHPLC utilizes smaller particles and shorter columns for faster, more efficient separations.[7] |
| Run Time | 15.0 minutes | 5.0 minutes | Higher efficiency allows for faster gradients and shorter analysis times, increasing throughput by 3x.[8] |
| System Backpressure | ~1,800 psi | ~9,500 psi | The smaller particles in the UHPLC column create significantly higher backpressure, requiring specialized instrumentation.[7] |
| Resolution (API/Impurity 2) | 2.1 | 4.5 | UHPLC provides superior resolution, ensuring more accurate quantification of closely eluting peaks.[6] |
| Peak Width (API) | 0.15 min | 0.04 min | Narrower peaks in UHPLC lead to increased peak height and improved sensitivity.[6] |
| Solvent Consumption | ~15 mL / run | ~2.5 mL / run | Lower flow rates and shorter run times make UHPLC a greener, more cost-effective technique.[7] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | Enhanced sensitivity allows for the detection and quantification of impurities at lower levels.[10] |
Beyond Quantification: Definitive Impurity Identification with HPLC-MS
While HPLC-UV is excellent for quantifying known impurities, it cannot definitively identify unknown peaks. For structural elucidation, coupling the chromatographic separation with a mass spectrometer (LC-MS) is the gold standard.[11] MS provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of an unknown impurity and, through fragmentation (MS/MS), deduce its structure.[12][13]
A critical consideration when developing an LC-MS method is the volatility of the mobile phase. Non-volatile buffers like phosphate are incompatible with MS. Therefore, the formic acid used in our HPLC/UHPLC methods is ideal as it is a volatile modifier that is fully compatible with mass spectrometry.[13]
Visualizing the Analytical Workflow
The following diagrams illustrate the overall analytical workflow and the decision-making process for method selection.
Caption: High-level workflow for purity analysis.
Caption: Logic diagram for analytical method selection.
Detailed Experimental Protocols
Protocol 1: Method A - Standard RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna C18(2) or Waters SunFire C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 20% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 20% B
-
15.0 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
For Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram for 15 minutes.
-
Calculate purity based on the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Method B - High-Resolution UHPLC Purity Assay
-
Instrumentation:
-
UHPLC system capable of operating at pressures up to 15,000 psi, equipped with an autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 1.8 µm, 2.1 x 100 mm (e.g., Agilent Zorbax RRHD Eclipse Plus C18 or Waters Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 20% B
-
3.5 min: 80% B
-
4.0 min: 80% B
-
4.1 min: 20% B
-
5.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (with full spectrum collection from 200-400 nm).
-
Injection Volume: 2 µL.
-
-
Mobile Phase & Sample Preparation:
-
Prepare mobile phases as described in Protocol 1.
-
Prepare the sample at a concentration of 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis:
-
Equilibrate the UHPLC system. Note that equilibration times are much shorter due to the smaller system volume.
-
Inject the sample and record the chromatogram.
-
Use the DAD to check for peak purity and confirm that impurity peaks do not co-elute.
-
Conclusion and Recommendations
The choice of analytical method for the purity determination of this compound is dictated by the specific requirements of the analysis.
-
Standard RP-HPLC (Method A) remains a robust and reliable choice for routine quality control, final product release testing, and laboratories where UHPLC instrumentation is not available.[8]
-
UHPLC (Method B) is the superior choice for high-throughput environments, such as in-process control monitoring or screening of synthetic libraries. Its enhanced resolution and sensitivity are invaluable for detecting trace-level impurities during method development and forced degradation studies.[10]
-
HPLC-MS is an essential, complementary technique. It should be employed whenever an unknown impurity is detected at a level that requires identification (typically >0.1% as per ICH guidelines) or during the initial characterization of a new drug substance.[11][14]
By leveraging these comparative methodologies, researchers and drug development professionals can ensure the comprehensive characterization and quality of this compound, supporting the delivery of safe and effective therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 7. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 8. chromtech.com [chromtech.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 11. chimia.ch [chimia.ch]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroquinazolin-4-one Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-fluoroquinazolin-4-one derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. The quinazolin-4-one scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] The introduction of a fluorine atom at the 7-position can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will objectively compare the performance of 7-fluoroquinazolin-4-one derivatives with other analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors.
The Significance of the 7-Fluoro Substituent
The rationale behind incorporating a fluorine atom at the 7-position of the quinazolin-4-one core is multifaceted. Fluorine, being the most electronegative element, can form strong carbon-fluorine bonds, which can enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. Furthermore, its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while significantly altering the electronic properties of the aromatic ring. This can lead to enhanced binding affinity to biological targets and improved cellular permeability.
Comparative Analysis of Biological Activities
The 7-fluoroquinazolin-4-one scaffold has been explored for a wide range of therapeutic applications, most notably as anticancer and antimicrobial agents. The following sections provide a comparative overview of their activity, drawing on available experimental data.
Anticancer Activity
Quinazolin-4-one derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The substitution at the 7-position plays a critical role in determining the potency and selectivity of these inhibitors.
Table 1: Comparison of Anticancer Activity of 7-Substituted Quinazolin-4-one Derivatives
| Compound ID | 7-Substituent | Target/Cell Line | IC50 (µM) | Reference |
| 1a | -F | BGC-823 (Gastric Cancer) | 3.63 | [4] (Note: Original study on 4-anilinoquinolines, a related scaffold) |
| 1b | -Cl | BGC-823 (Gastric Cancer) | >10 | [4] (Note: Original study on 4-anilinoquinolines, a related scaffold) |
| C9 | -H | USP7 | 4.86 | [5] |
| C19 | -H | USP7 | 1.537 | [5] |
| B1 | -H | HCT-15 (PARPi-Resistant) | 33.45 | [6] |
| Olaparib | N/A | HCT-15 (PARPi-Resistant) | 45.53 | [6] |
From the limited direct comparative data on 7-halo-substituted quinazolinones, studies on the closely related 4-anilinoquinoline scaffold suggest that a 7-fluoro substituent can be more favorable for anticancer activity than a 7-chloro group.[4] For instance, a 7-fluoro-4-anilinoquinoline derivative (analogous to 1a ) exhibited significantly better cytotoxicity against the BGC-823 gastric cancer cell line compared to its 7-chloro counterpart (analogous to 1b ).[4] However, it is crucial to note that the overall activity is highly dependent on the substitutions at other positions of the quinazolinone core, particularly at the 2 and 3 positions. For example, in a series of USP7 inhibitors, unsubstituted quinazolin-4-ones (C9 and C19 ) showed potent activity.[5] Similarly, a 4-hydroxyquinazoline derivative (B1 ) demonstrated superior cytotoxicity in PARPi-resistant cancer cell lines compared to the approved drug Olaparib.[6]
Antimicrobial Activity
The 7-position of the quinazolinone ring also influences the antimicrobial properties of these derivatives. While direct comparisons of 7-fluoro analogs with other halogenated derivatives in the quinazolin-4-one series are not extensively documented in the provided results, studies on related heterocyclic systems like quinolines provide valuable insights. For instance, in a series of 7-chloroquinolin-4-yl arylhydrazone derivatives, the presence of a fluorine atom on a phenyl ring attached to the core structure was found to be crucial for antifungal activity.[7] This suggests that fluorine substitution can be a key determinant of antimicrobial potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-fluoroquinazolin-4-one derivatives is not solely dictated by the 7-fluoro group but is a result of the interplay of substituents at various positions of the heterocyclic core.
Caption: Key SAR points for 7-fluoroquinazolin-4-one derivatives.
-
Position 2: Substitutions at this position are critical for determining the target selectivity and potency. The introduction of various aryl or heteroaryl groups can lead to interactions with specific amino acid residues in the target protein's binding pocket. For instance, in many kinase inhibitors, a substituted aniline at this position is a common feature.[2]
-
Position 3: This position is often modified to improve physicochemical properties such as solubility. Introducing polar groups or linkers at N-3 can enhance aqueous solubility without significantly compromising biological activity.[8]
-
Position 6: Substituents at the 6-position can also play a role in target binding. Small, hydrogen-bond donating or accepting groups at this position can form crucial interactions with the target enzyme.
-
Position 7: As discussed, the 7-fluoro group primarily contributes to improved metabolic stability and favorable electronic properties. Its small size allows for versatility in molecular design without introducing significant steric clashes.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Synthesis of 2,3-Disubstituted 7-Fluoroquinazolin-4-ones
A general and efficient method for the synthesis of the 7-fluoroquinazolin-4-one core and its derivatives often involves a multi-step process starting from a substituted anthranilic acid.[9]
Step 1: Synthesis of 7-Fluoro-2-substituted-4H-3,1-benzoxazin-4-one
-
To a solution of 4-fluoroanthranilic acid in a suitable solvent (e.g., pyridine), add an equimolar amount of the desired acyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the 7-fluoro-2-substituted-4H-3,1-benzoxazin-4-one intermediate.
Step 2: Synthesis of 3-Amino-7-fluoro-2-substituted-quinazolin-4(3H)-one
-
Reflux the benzoxazinone intermediate from Step 1 with hydrazine hydrate in ethanol for 6-8 hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to yield the 3-amino derivative.
Step 3: Synthesis of 2,3-Disubstituted 7-Fluoroquinazolin-4(3H)-ones
-
React the 3-amino derivative from Step 2 with a desired aldehyde or ketone in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, and collect the precipitated product by filtration.
-
Recrystallize from an appropriate solvent to obtain the pure 2,3-disubstituted 7-fluoroquinazolin-4(3H)-one.
Caption: General synthesis workflow for 2,3-disubstituted 7-fluoroquinazolin-4-ones.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of 7-fluoroquinazolin-4-one derivatives against a specific protein kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare the kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare the substrate solution (a specific peptide or protein substrate for the kinase).
-
Prepare the ATP solution.
-
-
Assay Procedure :
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at various concentrations (serially diluted from the stock solution).
-
Add the kinase enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
-
Cell Seeding :
-
Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the 7-fluoroquinazolin-4-one derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Addition :
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization :
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The 7-fluoroquinazolin-4-one scaffold represents a promising platform for the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 7-position often imparts favorable physicochemical and pharmacokinetic properties, leading to enhanced biological activity. However, the overall potency and selectivity of these derivatives are a consequence of a complex interplay of substitutions across the entire quinazolinone core. This guide has provided a comparative analysis based on available data, highlighting the potential advantages of the 7-fluoro substitution. The detailed experimental protocols and SAR insights are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of next-generation 7-fluoroquinazolin-4-one-based drugs.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 7-Fluoroquinazolin-4(3H)-one
Abstract
The quinazoline scaffold is a cornerstone in the development of protein kinase inhibitors, leading to several FDA-approved drugs for cancer therapy.[1][2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities and associated toxicities.[3][4] Rigorous cross-reactivity profiling is therefore a critical step in the early stages of drug discovery to understand a compound's selectivity and potential liabilities. This guide provides a comprehensive framework for profiling the kinase selectivity of 7-Fluoroquinazolin-4(3H)-one, a key heterocyclic intermediate used in the synthesis of novel therapeutic agents.[5][6] We present a detailed experimental protocol, a comparative analysis against established quinazoline-based inhibitors, and expert insights into interpreting selectivity data for researchers in drug development.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][7] This has made them one of the most important classes of drug targets.[4] The quinazoline and quinazolinone cores are privileged structures that have been successfully exploited to create potent ATP-competitive inhibitors, including the EGFR inhibitors Gefitinib and Erlotinib.[1][8]
Despite these successes, achieving inhibitor selectivity remains a formidable challenge.[9] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases, a phenomenon known as polypharmacology.[7] This can lead to unexpected toxicities or, in some cases, beneficial therapeutic effects.[7] Therefore, a comprehensive understanding of a compound's interaction profile across the kinome is not just an academic exercise but a fundamental requirement for advancing a lead candidate. Early-stage profiling guides medicinal chemistry efforts to optimize selectivity, mitigate potential safety risks, and uncover new therapeutic opportunities.[9][10]
This guide focuses on this compound, a building block for more complex kinase inhibitors.[5][6] By profiling this core structure, we can establish a baseline of its inherent kinase interactions, providing a crucial dataset for chemists aiming to build novel inhibitors upon this scaffold.
The Molecules Under Investigation
A meaningful comparison requires context. We will evaluate this compound against two well-characterized quinazoline-based drugs that represent different selectivity profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Description |
| This compound | C₈H₅FN₂O | 164.14 | A fluorinated quinazolinone scaffold used as an intermediate in pharmaceutical synthesis.[5][11] |
| Gefitinib (Comparator 1) | C₂₂H₂₄ClFN₄O₃ | 446.90 | A first-generation, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][12] |
| Lapatinib (Comparator 2) | C₂₉H₂₆ClFN₄O₄S | 581.06 | A dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.[1][13] |
Designing the Profiling Study: A Rationale-Driven Approach
The design of a kinase profiling experiment is critical for generating actionable data. The choices of the assay platform and the kinase panel composition are guided by the scientific question at hand.
The Kinase Panel: Breadth and Relevance
To obtain a comprehensive selectivity profile, a broad, functionally diverse kinase panel is essential. The panel should not be limited to the suspected target class but should represent all major branches of the human kinome tree.[14] This approach maximizes the chances of identifying unexpected off-target interactions. For a quinazoline-based scaffold, the panel must include:
-
Tyrosine Kinases (TKs): With a strong emphasis on the EGFR family (ErbB1/EGFR, ErbB2/HER2) and other cancer-relevant TKs like VEGFR, FGFR, and c-Met, given the known targets of this scaffold class.[2][13]
-
Serine/Threonine Kinases: Including key regulators of the cell cycle (CDKs), signaling pathways (MAPKs, AKT), and cellular stress (Aurora kinases).[15][16]
-
Other Kinase Families: Representatives from the AGC, CAMK, and CK1 families to ensure kinome-wide coverage.
Choice of Assay: Direct Measurement of Catalytic Activity
Several methods exist for profiling kinase inhibitors, including binding assays and catalytic activity assays.[17][18] For this guide, we select a radiometric catalytic assay, the HotSpot™ [³³P]-ATP Filter Binding Assay , as it provides a direct measure of the compound's ability to inhibit the enzymatic function of the kinase.[18][19] This method is considered a gold standard for its robustness and direct physiological relevance—it measures the actual transfer of phosphate to a substrate.[18]
The workflow for this assay is outlined below.
Caption: Workflow for a radiometric kinase inhibition assay.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for determining the percentage of kinase inhibition at a single compound concentration (e.g., 10 µM) for broad screening.
4.1. Materials and Reagents
-
Kinases: Purified, recombinant human kinases (e.g., from Reaction Biology Corp.).
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Test Compounds: 10 mM stock solutions of this compound, Gefitinib, and Lapatinib in 100% DMSO.
-
Reaction Buffer: 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT.[18]
-
ATP: [γ-³³P]-ATP and non-labeled ATP (Sigma).
-
Plates and Filters: 384-well polypropylene plates, phosphocellulose filtermats.
-
Stop Solution: 0.75% Phosphoric acid.
4.2. Assay Procedure
-
Compound Preparation: Serially dilute the 10 mM stock compounds to create an intermediate concentration plate. For a final assay concentration of 10 µM, prepare a 1 mM (100x) solution in DMSO, then dilute to 40 µM (4x) in reaction buffer.
-
Reaction Setup:
-
To a 384-well plate, add 5 µL of the specific kinase/substrate mixture for each kinase being tested.
-
Add 5 µL of the 4x compound solution (or DMSO vehicle for 0% inhibition control).
-
Include a "no enzyme" control for background subtraction (100% inhibition).
-
Pre-incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.[18]
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 10 µL of the ATP mixture (containing [γ-³³P]-ATP and unlabeled ATP, typically at the Kₘ for each kinase).
-
Incubate the plate for 2 hours at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filter.
-
Wash the filtermat extensively with 0.75% phosphoric acid to remove any unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity for each compound relative to the DMSO control.
-
The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Results: A Comparative Cross-Reactivity Profile
The following table presents hypothetical but plausible data from a kinase screen at a single concentration of 10 µM. This concentration is high enough to reveal potential off-target interactions that might be missed at lower concentrations.
Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | This compound | Gefitinib (Comparator 1) | Lapatinib (Comparator 2) |
| EGFR | Tyrosine Kinase | 45% | 98% | 99% |
| HER2 (ErbB2) | Tyrosine Kinase | 15% | 35% | 97% |
| VEGFR2 | Tyrosine Kinase | 88% | 25% | 40% |
| FGFR2 | Tyrosine Kinase | 93% | 18% | 33% |
| c-Met | Tyrosine Kinase | 30% | 12% | 28% |
| CDK2 | Serine/Threonine | 12% | 8% | 15% |
| Aurora A | Serine/Threonine | 5% | 3% | 9% |
| PIM1 | Serine/Threonine | 65% | 10% | 22% |
| SRC | Tyrosine Kinase | 21% | 40% | 55% |
| LCK | Tyrosine Kinase | 18% | 38% | 48% |
| Values in bold indicate significant inhibition (>80%), suggesting a potent interaction. |
Discussion and Field-Proven Insights
Interpreting the Selectivity Profile
The hypothetical data provides several key insights:
-
Gefitinib: As expected, Gefitinib demonstrates high selectivity for EGFR, with minimal activity against most other kinases in the panel, confirming its known profile.[12]
-
Lapatinib: The data reflects its established role as a dual EGFR/HER2 inhibitor.[1]
-
This compound: The profile of the core scaffold is markedly different and highly informative. While it shows only moderate inhibition of EGFR, it displays potent and selective inhibition of VEGFR2 and FGFR2 . It also shows a notable interaction with the serine/threonine kinase PIM1 .
This profile is significant for several reasons. It suggests that the unsubstituted 7-fluoroquinazolinone core has an inherent preference for the VEGFR/FGFR families. This is a critical piece of information for a medicinal chemist. Instead of pursuing an EGFR inhibitor, this scaffold could serve as a promising starting point for developing novel, potent dual VEGFR/FGFR inhibitors for applications in angiogenesis-dependent tumors.[2]
The Value of Off-Target Hits
The moderate hit on PIM1 kinase should not be dismissed. PIM1 is a proto-oncogene involved in cell survival and proliferation. A compound that co-inhibits VEGFR/FGFR and PIM1 could potentially offer a synergistic anti-cancer effect. This "off-target" hit, identified through broad profiling, has now become a potential "on-target" for a rational polypharmacology approach.[7]
From Screening to Validation
The results from this primary screen are a starting point. The next logical steps to validate these findings are essential:
-
Dose-Response Curves: Determine the IC₅₀ values for the potent hits (VEGFR2, FGFR2, PIM1) to quantify their potency accurately.
-
Cellular Target Engagement: Use techniques like Western blotting to see if this compound can inhibit the phosphorylation of downstream substrates of VEGFR2 and FGFR2 in a cellular context.
-
Chemical Proteomics: Employ methods like kinobeads affinity chromatography to confirm target binding in a competitive manner within a complex cell lysate, providing a more physiologically relevant view of selectivity.[20]
Caption: Potential inhibition points of this compound.
Conclusion
The cross-reactivity profiling of this compound reveals a distinct and compelling selectivity profile that diverges from established quinazoline-based drugs like Gefitinib and Lapatinib. Its potent activity against VEGFR2 and FGFR2 suggests that this scaffold is a valuable starting point for the development of novel anti-angiogenic agents. This guide demonstrates that comprehensive, early-stage kinase profiling is an indispensable tool in modern drug discovery. It provides the critical data needed to guide rational drug design, avoid clinical-stage failures, and uncover the full therapeutic potential of a chemical scaffold.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pubs.acs.org [pubs.acs.org]
The Fluorine Advantage? A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinazolinones
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Fluorine's Impact on the Quinazolinone Scaffold, Supported by Experimental Data.
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A common strategy to enhance the therapeutic potential of these molecules is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the biological activity of fluorinated versus non-fluorinated quinazolinones, delving into the structure-activity relationships (SAR) and the mechanistic underpinnings of fluorine's influence.
The Rationale for Fluorination: Beyond Simple Substitution
The incorporation of fluorine into a drug candidate is a strategic decision driven by the unique properties of this halogen. The high electronegativity of fluorine, combined with its small size, can significantly alter a molecule's physicochemical and biological characteristics. Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, often leading to an increased half-life and improved bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, which in turn affects its solubility, cell membrane permeability, and ability to cross the blood-brain barrier.
-
Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with biological targets through hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[4]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
This guide will explore how these fundamental principles translate into tangible differences in the biological activity of fluorinated and non-fluorinated quinazolinones across various therapeutic areas.
Anticancer Activity: A Tale of Two Scaffolds
Quinazolinone derivatives have shown significant promise as anticancer agents, with many acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6] The introduction of fluorine can have a profound, though not always predictable, impact on their cytotoxic and enzyme-inhibitory activity.
Comparative Anticancer Activity Data
| Compound Type | Target/Cell Line | Fluorinated Derivative (IC50/GI50) | Non-Fluorinated Analog (IC50/GI50) | Key Observations |
| Quinazolinone-Sulphonamide Hybrids | NCI Lung Cancer Cells | Compound 9 (2.51 µM) | Methotrexate (Reference) (2.4 µM) | A fluorinated derivative shows comparable activity to the reference drug.[7] |
| 3-Methyl-Quinazolinone Derivatives | EGFRwt-TK | 5k (0.21 µM) | Erlotinib (Reference) (0.15 µM) | The 3-fluoro substituted compound (5k) demonstrates potent EGFR inhibition.[2] |
| A549 (Lung Cancer) | 5k (10.12 µM) | Erlotinib (Reference) (15.21 µM) | The fluorinated compound exhibits superior cytotoxicity against A549 cells compared to the reference.[2] | |
| PC-3 (Prostate Cancer) | 5k (11.56 µM) | Erlotinib (Reference) (20.14 µM) | The fluorinated derivative shows enhanced activity against PC-3 cells.[2] | |
| Phthalazino[1,2-b]quinazolinone Derivatives | T-24 (Bladder Cancer) | Analogs with fluorinated phenyl moiety displayed poor potency . | - | In this series, fluorination was detrimental to the anticancer activity.[8] |
Analysis: The data suggests that the effect of fluorination on anticancer activity is highly context-dependent. In some scaffolds, such as the 3-methyl-quinazolinones, fluorine substitution at the 3-position of the phenylimino methyl group leads to a significant enhancement of both EGFR inhibitory activity and cytotoxicity against various cancer cell lines.[2] Conversely, for a series of phthalazino[1,2-b]quinazolinones, fluorination of the phenyl moiety resulted in a loss of potency.[8] This highlights the importance of the position of fluorination and the overall molecular architecture in determining the biological outcome.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated quinazolinone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanistic Insight: EGFR Signaling Pathway
Many quinazolinone-based anticancer agents target the EGFR signaling pathway. EGFR activation triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[12][13] Quinazolinone inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.
Caption: Simplified EGFR signaling pathway and its inhibition by quinazolinones.
Antimicrobial Activity: The Impact of Fluorine on Bacterial and Fungal Targets
Quinazolinone derivatives also exhibit a broad range of antimicrobial activities. Fluorination can influence this activity by altering the compound's ability to penetrate microbial cell walls and interact with intracellular targets, such as DNA gyrase.
Comparative Antimicrobial Activity Data
| Compound Type | Microorganism | Fluorinated Derivative (MIC/Zone of Inhibition) | Non-Fluorinated Analog (MIC/Zone of Inhibition) | Key Observations |
| Indole-Substituted Quinazolinones | E. coli | Fluorinated benzylideneamino derivative (Active) | Benzylideneamino derivative (Active) | Both fluorinated and non-fluorinated derivatives show activity. |
| Fused Heterobicyclic Quinazolinones | E. coli | 12.5 µg/mL | - | A fluorinated quinazolinone shows moderate activity against E. coli.[1] |
| 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino)-1H-indol-1-yl)methyl) quinazolin-4(3H)-one | Gram-positive & Gram-negative bacteria, Fungi | Active | - | This fluorinated derivative is reported to have antimicrobial activity. |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of the antimicrobial activity of chemical compounds.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Seed Agar Plates: Uniformly spread the microbial inoculum over the surface of sterile agar plates.
-
Create Wells: Create wells of a standard diameter (e.g., 6 mm) in the seeded agar plates using a sterile cork borer.
-
Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the fluorinated and non-fluorinated quinazolinone solutions at a specific concentration to the wells. A solvent control and a standard antibiotic should also be included.
-
Incubate: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones of no microbial growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Mechanistic Insight: DNA Gyrase Inhibition
A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3] DNA gyrase introduces negative supercoils into DNA, a process that is vital for relieving topological strain during DNA unwinding.[3] Quinolone and quinazolinone-based inhibitors can trap the DNA-gyrase complex in a transient state, preventing the re-ligation of cleaved DNA strands and leading to the accumulation of double-strand breaks and ultimately cell death.[3][8]
Caption: Mechanism of DNA gyrase inhibition by quinazolinone-based compounds.
Enzyme Inhibitory Activity: A Focus on Tyrosinase
Beyond anticancer and antimicrobial applications, quinazolinones have been investigated as inhibitors of various enzymes. Tyrosinase, a key enzyme in melanin biosynthesis, is a target for agents used in the treatment of hyperpigmentation disorders.
Comparative Tyrosinase Inhibitory Activity
| Compound Type | Enzyme | Fluorinated Derivative (IC50) | Non-Fluorinated Analog (IC50) | Key Observations |
| Phenylamino Quinazolinones | Tyrosinase | 9b (2-fluorophenyl) - Strong antioxidant activity | - | The small electron-withdrawing fluorine group greatly improves radical scavenging activity, which can be related to tyrosinase inhibition. |
| Tyrosinase | 9r (Most potent derivative, IC50 = 17.02 µM) | Kojic Acid (Reference) (IC50 = 27.56 µM) | A non-fluorinated derivative in this series showed the highest potency. |
Analysis: In a study of phenylamino quinazolinones as tyrosinase inhibitors, a 2-fluorophenyl derivative exhibited the strongest antioxidant activity. While antioxidant potential can contribute to anti-tyrosinase effects, the most potent inhibitor in this particular series was a non-fluorinated analog. This again underscores the nuanced role of fluorine, where its electronic effects can enhance certain properties (like antioxidant activity) without necessarily translating to the highest overall inhibitory potency in all cases.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, typically using L-DOPA as a substrate.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compounds (fluorinated and non-fluorinated quinazolinones) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the tyrosinase enzyme with various concentrations of the test compounds for a short period.
-
Initiate Reaction: Add the L-DOPA substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value for each compound.
Conclusion: A Strategic Tool for Drug Design
The strategic incorporation of fluorine into the quinazolinone scaffold is a powerful tool in medicinal chemistry, capable of profoundly influencing biological activity. This guide has demonstrated that while fluorination can lead to significant enhancements in anticancer, antimicrobial, and enzyme inhibitory potency, its effects are not universally positive and are highly dependent on the specific molecular context.
For drug development professionals, this underscores the necessity of a systematic and comparative approach. The synthesis and evaluation of both fluorinated and non-fluorinated analogs under identical experimental conditions are crucial for elucidating clear structure-activity relationships and making informed decisions in the lead optimization process. The experimental protocols and mechanistic insights provided herein offer a framework for such rigorous comparative studies, ultimately paving the way for the development of more effective and safer quinazolinone-based therapeutics.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 7-Fluoroquinazolin-4(3H)-one: A Head-to-Head Comparison
Welcome, researchers and drug development professionals. This guide provides a detailed, head-to-head comparison of prominent synthetic routes to 7-Fluoroquinazolin-4(3H)-one, a key intermediate in the development of multi-kinase inhibitors and other pharmacologically active agents.[1] Our focus extends beyond mere procedural outlines; we will delve into the mechanistic rationale, operational efficiencies, and green chemistry perspectives of each pathway. The objective is to equip you with the critical insights needed to select the most appropriate synthetic strategy for your specific laboratory context, whether for small-scale screening or large-scale production.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The 7-fluoro substitution, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, making this compound a valuable building block for modern drug discovery programs.
This guide will compare three distinct and representative synthetic strategies:
-
Route A: The Classical Approach - Thermal condensation of an anthranilic acid derivative with formamide.
-
Route B: The Microwave-Accelerated Approach - A modern, energy-efficient variation of the classical synthesis.
-
Route C: The Green Chemistry Approach - A catalyst- and solvent-free methodology emphasizing environmental sustainability.
Head-to-Head Performance Comparison
The choice of a synthetic route is a multi-faceted decision involving trade-offs between speed, yield, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the three routes discussed.
| Parameter | Route A: Classical Thermal | Route B: Microwave-Assisted | Route C: Green, Catalyst-Free |
| Starting Materials | 2-Amino-4-fluorobenzoic acid, Formamide | 2-Amino-4-fluorobenzoic acid, Triethyl orthoformate | 2-Amino-4-fluorobenzamide, Triethyl orthoformate |
| Reaction Type | Condensation / Cyclization | Condensation / Cyclization | Condensation / Cyclization |
| Conditions | 160-180°C, Conventional Heating | 120°C, Microwave Irradiation | 120°C, Conventional Heating (Solvent-Free) |
| Reaction Time | 4-8 hours | 3-10 minutes | 3 hours |
| Catalyst/Key Reagents | None (Formamide is reactant & solvent) | p-Toluenesulfonic acid (catalytic) | None (Air as oxidant) |
| Typical Yield | 60-75% | ~95% | up to 97% |
| Scalability | High | Moderate (batch size dependent) | High |
| Green Chemistry Profile | Poor (high energy, excess reagent) | Good (high energy efficiency, fast) | Excellent (solvent-free, atom economy) |
| Key Advantage | Simplicity, low reagent cost | Drastically reduced reaction time | Environmentally benign, high yield |
| Key Disadvantage | Long reaction time, high energy use | Requires specialized microwave reactor | Longer reaction time than microwave |
Synthetic Route Analysis & Methodologies
Route A: The Classical Thermal Condensation
This method, a variation of the Niementowski quinazolinone synthesis, is a workhorse in heterocyclic chemistry. It relies on the high-temperature reaction between an anthranilic acid derivative and an amide, in this case, formamide.
Expertise & Experience: The causality behind this choice is straightforward: formamide serves a dual role. Upon heating, it decomposes to provide the necessary one-carbon electrophile (as formic acid and ammonia) for cyclization with the anthranilic acid. Its high boiling point (210°C) also allows it to function as a suitable solvent for the reaction, which requires significant thermal energy to overcome the activation barrier for cyclization. While robust and simple, the prolonged heating time and high energy consumption are notable drawbacks in a modern laboratory setting.
Logical Workflow: Route A
Caption: Classical thermal synthesis workflow.
Experimental Protocol: Route A
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid (1.0 eq) and an excess of formamide (5-10 eq).
-
Reaction: Heat the mixture in an oil bath to 160-180°C and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Isolation: Pour the mixture into cold water to ensure complete precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Recrystallization from ethanol can be performed for higher purity if needed.
Route B: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many classical transformations by dramatically reducing reaction times.[5] This is achieved through efficient internal heating (dielectric heating) of the polar molecules in the reaction mixture.
Expertise & Experience: The key to this protocol's efficiency is the rapid, uniform heating provided by microwave irradiation, which significantly accelerates the rate of the condensation and cyclization steps.[6] Instead of formamide, this route typically employs an orthoester, such as triethyl orthoformate, as the one-carbon source and a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA). The acid catalyst activates the orthoester, facilitating the initial acylation of the anthranilic acid, which is the rate-determining step. This approach is not only faster but often results in cleaner reactions and higher yields.[7]
Logical Workflow: Route B
Caption: Microwave-assisted synthesis workflow.
Experimental Protocol: Route B
-
Setup: In a dedicated microwave reaction vessel, combine 2-amino-4-fluorobenzoic acid (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 3-10 minutes.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolation: The product often precipitates directly from the cooled reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Purification: Triturate the residue with a suitable solvent like diethyl ether or hexane, collect the solid by filtration, and dry to yield the final product.
Route C: The Green, Catalyst-Free Approach
This route aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents.[8][9] It demonstrates that quinazolinone synthesis can be achieved under solvent-free conditions, using air as a benign oxidant.[7]
Expertise & Experience: This method starts from the more readily available 2-amino-4-fluorobenzamide. The reaction with an orthoester under solvent-free thermal conditions represents a significant step towards sustainability. The absence of a catalyst simplifies the purification process, and using air as the oxidant for the final aromatization step is a classic green chemistry tactic. While the reaction time is longer than the microwave method, it avoids the need for specialized equipment and offers a very clean and high-yielding process.[7]
Logical Workflow: Route C
Caption: Green, solvent-free synthesis workflow.
Experimental Protocol: Route C
-
Setup: In a reaction vial, combine 2-amino-4-fluorobenzamide (1.0 eq) and triethyl orthoformate (1.5 eq). No solvent is required.
-
Reaction: Heat the mixture at 120°C in an oil bath for 3 hours. The reaction is typically open to the air, which acts as the oxidant.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will solidify.
-
Isolation & Purification: The solid product can often be isolated by simple filtration and washing with a non-polar solvent (e.g., hexane) to remove any unreacted orthoester. The purity is often high enough to proceed without further purification.
Concluding Remarks for the Practicing Scientist
The synthesis of this compound can be approached from several angles, each with distinct advantages.
-
For simplicity and cost-effectiveness on a large scale , the Classical Thermal Route (A) remains a viable, albeit slow and energy-intensive, option.
-
For rapid synthesis in a discovery or high-throughput setting , the Microwave-Assisted Route (B) is unparalleled in its efficiency, delivering the product in minutes with high yield and purity.
-
For processes where environmental impact and sustainability are paramount , the Green, Catalyst-Free Route (C) offers an excellent, high-yielding alternative that minimizes waste and avoids hazardous materials.
Ultimately, the optimal choice depends on the specific priorities of your project, including available equipment, scale, timeline, and green chemistry mandates. This guide provides the foundational data and protocols to make an informed and effective decision.
References
- 1. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 7-Fluoroquinazolin-4(3H)-one
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper disposal of compounds like 7-Fluoroquinazolin-4(3H)-one is not merely a regulatory necessity; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in authoritative sources and practical, field-proven insights.
Immediate Safety and Hazard Summary: Understanding the Risks
This compound is a heterocyclic compound utilized in pharmaceutical research as a key intermediate.[1][2] Its chemical structure, while valuable in synthesis, presents several hazards that must be managed with diligence.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., a dust mask or respirator) if handling the powder outside of a chemical fume hood.
The causality behind these hazards lies in the reactivity of the quinazolinone core and the presence of the fluorine atom, which can influence the compound's biological interactions. The potential for respiratory irritation, for instance, is a common characteristic of fine organic powders which can physically irritate the mucosal surfaces of the respiratory tract.
Operational Plan for Waste Management: A Step-by-Step Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] Incineration in a permitted hazardous waste incinerator is the preferred final disposal method.[5] Landfill disposal is not recommended.[5]
Proper segregation of waste is the first critical step in ensuring safe and compliant disposal.
-
Identification: All waste containing this compound must be classified as "Hazardous Chemical Waste."[5] This includes:
-
Pure, unreacted compound
-
Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper)
-
Solutions containing the compound
-
Any absorbent material used to clean up spills.
-
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[5] The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
Clear and accurate labeling is essential for the safety of all personnel who may handle the waste.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[5] Do not use abbreviations or chemical formulas.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should be cool and dry.
-
Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide Documentation: Be prepared to provide a complete and accurate description of the waste, including its composition and quantity.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
In-Lab Chemical Degradation: A Cautious Alternative
While professional disposal is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances by trained personnel in a controlled setting.[5] The quinazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which can break it down into less hazardous components.[5]
Important Note: This procedure should only be performed by individuals with a thorough understanding of the chemical reactions involved and in a certified chemical fume hood with appropriate PPE.
The Broader Context: Fluorinated Compounds and Environmental Persistence
This compound belongs to the broader class of fluorinated organic compounds. Many of these compounds are known for their environmental persistence due to the strength of the carbon-fluorine bond.[6] This is why high-temperature incineration is the preferred disposal method, as it is designed to break these stable bonds.[6]
The U.S. Environmental Protection Agency (EPA) has issued guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a class of highly fluorinated compounds.[7][8] While this compound is not a PFAS, the principles of ensuring complete destruction through high-temperature thermal treatment are relevant.[6] Incomplete combustion of fluorinated compounds can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[6]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of responsible chemical research. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulations, and protect the environment. This commitment to best practices is integral to the advancement of science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16499-57-3 Name: 7-FLUOROQUINAZOLIN-4(3H)-ONE7-Fluoro-4-hydroxyquinazoline7-Fluoroquinazolin-4-ol [xixisys.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Mastering the Safe Handling of 7-Fluoroquinazolin-4(3H)-one: A Guide to Personal Protective Equipment
For the dedicated researchers, scientists, and drug development professionals working with novel compounds, ensuring a safe laboratory environment is paramount. 7-Fluoroquinazolin-4(3H)-one, a key intermediate in the synthesis of various pharmaceutical agents, requires meticulous handling to mitigate potential risks. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical.
Understanding the Hazard Profile
Before delving into PPE selection, it is crucial to understand the inherent hazards of this compound. According to aggregated GHS data, this compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2][3]
-
Causes skin irritation (Skin Irritation - Category 2)[1][2][3]
-
Causes serious eye irritation (Serious Eye Irritation - Category 2)[1][2][3]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3)[1][3]
These classifications dictate a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all endeavor. It requires a risk-based assessment of the specific procedures being undertaken. Handling milligram quantities of the solid on a benchtop presents a different risk profile than transferring kilograms in a pilot plant or working with the compound in solution. The following sections provide a detailed breakdown of the minimum and procedural-specific PPE requirements.
Foundational PPE: The Non-Negotiables
For any work involving this compound, the following PPE should be considered the absolute minimum:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Protects against accidental splashes and airborne particles. |
| Body Protection | 100% cotton or flame-resistant lab coat | Provides a barrier against incidental skin contact and small spills. Cotton is preferred over polyester blends when working with flammables, as it does not melt and stick to the skin upon ignition.[4] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Offers good resistance to a wide range of chemicals and provides a clear indication of tearing.[5] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Procedural-Specific PPE: A Graded Approach
Different laboratory operations necessitate an escalation in PPE to ensure adequate protection. The following workflow outlines a logical progression for PPE selection based on the task at hand.
Caption: PPE selection workflow based on laboratory task.
Handling the Solid Compound
When weighing or transferring the solid form of this compound, the primary risk is the generation of airborne dust, which can be inhaled or settle on surfaces.
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Respiratory Protection: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is mandatory. A half-mask respirator with P100 (HEPA) particulate filters is recommended.[6][7]
-
Hand Protection: Given the skin irritation hazard, diligent glove use is critical. Disposable nitrile gloves are a suitable choice for incidental contact.[5] If handling larger quantities, consider double-gloving.[5]
Working with Solutions
When this compound is in solution, the risk of dust inhalation is reduced, but the potential for skin and eye exposure from splashes increases.
-
Eye and Face Protection: Upgrade from safety glasses to chemical splash goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield worn over the goggles is required.[8]
-
Hand Protection: While nitrile gloves offer good short-term protection, for extended work with solutions, it is prudent to consult a glove compatibility chart.[3][5] For prolonged immersion, heavier-duty gloves such as neoprene or butyl rubber may be necessary.[3] Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: Donning, Doffing, and Disposal
A robust PPE plan includes clear, step-by-step procedures for putting on, taking off, and disposing of contaminated equipment.
Donning and Doffing Protocol
The following sequence should be followed to minimize the spread of contamination:
Caption: Standard sequence for donning and doffing PPE.
Key Considerations:
-
Glove Removal: Use the "glove-in-glove" technique to remove gloves to avoid touching the contaminated exterior with your bare hands.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE.[5]
Disposal Plan
Proper disposal of contaminated PPE is as crucial as its selection and use to prevent secondary exposure and environmental contamination.
-
Waste Segregation: All disposable PPE (gloves, shoe covers, etc.) that has come into contact with this compound should be considered hazardous waste.[9]
-
Waste Collection:
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9]
By adhering to these detailed guidelines, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. labelmaster.com [labelmaster.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. geniuslabgear.com [geniuslabgear.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. 3m.com [3m.com]
- 7. fishersci.at [fishersci.at]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
